Product packaging for AZ-33(Cat. No.:)

AZ-33

Cat. No.: B605726
M. Wt: 497.6 g/mol
InChI Key: SGFJAJFBGVAOFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AZ-33, also known as LDHA Inhibitor 33, is a LDHA Inhibitor. Lactate dehydrogenase A (LDHA), a key enzyme involved in anaerobic glycolysis, is frequently deregulated in human malignancies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H27N3O6S B605726 AZ-33

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[4-[4-[[3-[(2-methyl-1,3-benzothiazol-6-yl)amino]-3-oxopropyl]amino]-4-oxobutyl]phenyl]methyl]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O6S/c1-15-27-20-10-9-18(14-21(20)35-15)28-23(30)11-12-26-22(29)4-2-3-16-5-7-17(8-6-16)13-19(24(31)32)25(33)34/h5-10,14,19H,2-4,11-13H2,1H3,(H,26,29)(H,28,30)(H,31,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFJAJFBGVAOFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)CCNC(=O)CCCC3=CC=C(C=C3)CC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

No Publicly Available Information on the Mechanism of Action of a Compound Designated "AZ-33"

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for a therapeutic agent or chemical compound identified as "AZ-33," no publicly available scientific literature, clinical trial data, or preclinical studies corresponding to this designation could be located. As a result, a detailed technical guide on its mechanism of action, as requested, cannot be provided.

Searches for "this compound" and related terms such as "this compound drug," "this compound compound," and "this compound research" did not yield any relevant results pertaining to a specific therapeutic agent. The search results were primarily dominated by unrelated topics, including:

  • Azithromycin: An established antibiotic with a well-documented mechanism of action.[1]

  • Legal Statutes: Numerous references to "Title 33" of the Arizona Revised Statutes, which pertains to property law.[2][3][4][5][6]

  • News and Other Mentions: Incidental mentions of the number "33" in various contexts, such as news reports and product catalogs, with no connection to pharmacology or drug development.

The absence of any scientific data on "this compound" prevents the creation of the requested in-depth guide, including data tables, experimental protocols, and signaling pathway diagrams. It is possible that "this compound" is an internal, non-public designation for an early-stage research compound, or a misidentification of another agent.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to use standardized and publicly recognized identifiers, such as an International Nonproprietary Name (INN), a brand name, or a specific chemical name (e.g., IUPAC name).

Without any foundational information on the existence and nature of "this compound," it is not possible to fulfill the core requirements of the request. Should a more specific or alternative identifier for the compound of interest be available, a new search and analysis can be conducted.

References

Acalabrutinib (ACP-196): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acalabrutinib, also known as ACP-196, is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1] It is an orally available therapeutic agent that has demonstrated significant efficacy in the treatment of B-cell malignancies. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to Acalabrutinib. It is intended for researchers, scientists, and professionals in the field of drug development.

Acalabrutinib was rationally designed to be more potent and selective than the first-in-class BTK inhibitor, ibrutinib, with the goal of minimizing off-target effects and improving the safety profile.[2] It received accelerated approval from the U.S. Food and Drug Administration (FDA) in 2017 for the treatment of adult patients with mantle cell lymphoma (MCL) who have received at least one prior therapy.[] Its application has since expanded to include chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL).[4]

Discovery and Development

Acalabrutinib was developed by Acerta Pharma. The primary objective behind its development was to create a BTK inhibitor with improved selectivity to reduce the adverse events associated with off-target kinase inhibition observed with ibrutinib, such as rash, diarrhea, and bleeding.[2][5] In vitro studies demonstrated that Acalabrutinib has a more selective BTK inhibition profile and higher in vivo potency compared to ibrutinib.[]

Synthesis of Acalabrutinib

A key synthetic route for Acalabrutinib starts from 3-chloropyrazine-2-carbonitrile. The synthesis involves a multi-step process that includes:

  • Reduction of the starting material.

  • Condensation with N-Cbz-L-proline.

  • Intramolecular cyclization .

  • Bromination .

  • Suzuki coupling with (4-(2-pyridylcarbamoyl)phenyl)boronic acid.

  • Condensation with 2-butynoic acid to yield the final compound.

Mechanism of Action

Acalabrutinib is an irreversible BTK inhibitor.[1] It forms a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of the BTK enzyme.[1][6] This covalent binding permanently disables the kinase activity of BTK.

BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) signaling pathway.[] The BCR pathway is essential for the proliferation, survival, and activation of B-cells. By inhibiting BTK, Acalabrutinib effectively blocks the activation of the BCR signaling cascade. This, in turn, prevents the downstream activation of survival pathways, including those mediated by ERK, IKB, and AKT.[1] The inhibition of these pathways ultimately leads to a decrease in the growth and survival of malignant B-cells that overexpress BTK.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Acalabrutinib Acalabrutinib (ACP-196) Acalabrutinib->BTK Inhibits DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Downstream Downstream Signaling (ERK, AKT, NF-κB) DAG_IP3->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

BCR Signaling Pathway Inhibition by Acalabrutinib.

Quantitative Data

The following tables summarize key quantitative data for Acalabrutinib.

Table 1: In Vitro Potency and Selectivity

ParameterValueReference
BTK IC₅₀ 3 nM[1][7]
BTK EC₅₀ (Whole Blood) 8 nM[1]
Selectivity over ITK 323-fold[1][7]
Selectivity over TXK 94-fold[1][7]
Selectivity over BMX 19-fold[1][7]
Selectivity over TEC 9-fold[1][7]
Activity against EGFR None[1][7]

Table 2: Clinical Efficacy in Relapsed/Refractory CLL (Phase 1/2 Study)

Patient PopulationEndpointResultReference
Overall Overall Response Rate (ORR)>90%[8]
With 17p13.1 deletion Overall Response Rate (ORR)100%[9]

Table 3: Pharmacokinetics and Pharmacodynamics in Healthy Volunteers

DoseTime PointMedian BTK OccupancyReference
100 mg (single dose) 3 hours~99%[6]
100 mg (single dose) 12 hours~99%[6]
100 mg (single dose) 24 hours~90%[6]

Table 4: Common Adverse Events (Grade 1-2)

Adverse EventIncidenceReference
Headache 43%[9]
Diarrhea 39%[9]
Increased Weight 26%[9]
Pyrexia 23%[9]
Upper Respiratory Tract Infection 23%[9]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments cited in the characterization of Acalabrutinib.

1. In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Acalabrutinib against BTK and other kinases.

  • Methodology:

    • Recombinant human BTK enzyme is incubated with a fluorescently labeled peptide substrate and ATP.

    • Acalabrutinib is added in a series of dilutions to determine its inhibitory effect.

    • The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization).

    • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Whole Blood B-Cell Activation Assay (EC₅₀ Determination)

  • Objective: To measure the functional inhibition of BTK in a cellular context.

  • Methodology:

    • Heparinized whole blood is collected from healthy human donors.

    • The blood is incubated with varying concentrations of Acalabrutinib.

    • B-cell activation is stimulated by adding an anti-IgM antibody.

    • After incubation, red blood cells are lysed.

    • The expression of the activation marker CD69 on the surface of B-cells (identified by CD19 or CD20 staining) is measured by flow cytometry.

    • EC₅₀ values are determined from the dose-response curve of CD69 expression inhibition.

3. In Vivo BTK Occupancy Assay

  • Objective: To measure the extent and duration of BTK engagement by Acalabrutinib in vivo.

  • Methodology:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from subjects at various time points after Acalabrutinib administration.

    • Cell lysates are prepared from the isolated PBMCs.

    • A fluorescently labeled, irreversible BTK probe that binds to the same Cys481 residue is added to the lysates. This probe will only bind to BTK that is not already occupied by Acalabrutinib.

    • The amount of probe-bound BTK is quantified, typically by gel electrophoresis followed by in-gel fluorescence scanning or by a plate-based assay.

    • BTK occupancy is calculated as the percentage reduction in probe binding in Acalabrutinib-treated samples compared to pre-dose or vehicle-treated controls.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo & Clinical Studies Kinase_Assay Kinase Inhibition Assay (IC50) Cell_Assay Whole Blood B-Cell Activation Assay (EC50) Kinase_Assay->Cell_Assay Potency & Selectivity PK_PD Pharmacokinetics & Pharmacodynamics Cell_Assay->PK_PD Functional Inhibition Efficacy Clinical Efficacy (e.g., ORR) PK_PD->Efficacy Dose-Response Safety Safety & Tolerability (Adverse Events) Efficacy->Safety Benefit-Risk Profile

Acalabrutinib Development Workflow.

Acalabrutinib is a potent and selective second-generation BTK inhibitor that has demonstrated significant clinical benefit in patients with B-cell malignancies. Its rational design has led to an improved safety profile compared to first-generation inhibitors. The data and methodologies presented in this guide provide a comprehensive overview of the key aspects of Acalabrutinib's discovery and development, offering valuable insights for researchers and clinicians in the field of oncology.

References

Unveiling the Target: A Technical Guide to the Biological Identification of AZ-33

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-33 is a potent and selective small molecule inhibitor of Lactate Dehydrogenase A (LDHA), a critical enzyme in anaerobic glycolysis.[1][2][3] This technical guide provides an in-depth overview of the biological target identification of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the relevant signaling pathways. The information presented herein is intended to support researchers and professionals in the fields of oncology, metabolism, and drug discovery in understanding the mechanism and potential applications of this compound.

Quantitative Data Summary

The inhibitory activity of this compound against its primary biological target, LDHA, has been characterized by several key quantitative metrics. These values are crucial for assessing the potency and selectivity of the compound.

Parameter Value Description Reference
IC50 (LDHA) 0.5 µMThe half maximal inhibitory concentration against Lactate Dehydrogenase A.[1][2][3][4][5]
Kd 0.093 µMThe equilibrium dissociation constant, indicating the binding affinity of this compound to LDHA.[1][1]
IC50 (LDHB) 3.6 µMThe half maximal inhibitory concentration against Lactate Dehydrogenase B, demonstrating selectivity for the A isoform.[6]
Cytotoxicity (HeLa cells) >500 µMThe concentration at which this compound induces cytotoxic effects in HeLa cervical cancer cells, indicating low direct cytotoxicity.[6][7][6][7]

Mechanism of Action: Targeting the Warburg Effect

Cancer cells predominantly rely on aerobic glycolysis for energy production, a phenomenon known as the "Warburg Effect."[4][8] This metabolic reprogramming leads to increased glucose uptake and the conversion of pyruvate to lactate, even in the presence of oxygen.[8] LDHA is the terminal enzyme in this pathway, catalyzing the reduction of pyruvate to lactate.[1]

By inhibiting LDHA, this compound disrupts this critical metabolic pathway in cancer cells. This inhibition is expected to lead to a decrease in lactate production and a potential shift towards mitochondrial respiration, thereby impacting the energy supply and creating a metabolic vulnerability in cancer cells.

Below is a diagram illustrating the central role of LDHA in the Warburg effect and the point of intervention for this compound.

Warburg Effect and this compound Inhibition Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Mitochondria Mitochondria (TCA Cycle & Oxidative Phosphorylation) Pyruvate->Mitochondria Low in Cancer Cells LDHA LDHA Pyruvate->LDHA High in Cancer Cells Lactate Lactate LDHA->Lactate AZ33 This compound AZ33->LDHA Inhibition This compound Cell Permeability Workflow Cell_Culture 1. Seed and Culture HeLa Cells Treatment 2. Treat with this compound Cell_Culture->Treatment Wash 3. Wash Cells with PBS Treatment->Wash Lysis 4. Lyse Cells Wash->Lysis Centrifugation 5. Centrifuge Lysate Lysis->Centrifugation LCMS 6. LC-MS Analysis Centrifugation->LCMS

References

In-depth Technical Guide: In Vitro and In Vivo Effects of AZ-33

Author: BenchChem Technical Support Team. Date: November 2025

Notice: A comprehensive search for the compound "AZ-33" in scholarly and scientific databases has yielded no specific results. The designation "this compound" does not appear to correspond to a publicly documented therapeutic agent, research chemical, or biological molecule.

Therefore, the requested in-depth technical guide on the in vitro and in vivo effects of this compound, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be provided at this time. The information necessary to fulfill the core requirements of this request is not available in the public domain.

It is possible that "this compound" may be an internal, unpublished compound code, a misnomer, or a newly synthesized molecule that has not yet been described in the scientific literature.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the correct and complete nomenclature or registry number (e.g., CAS number) to ensure accurate and successful literature retrieval.

Should information on "this compound" become publicly available in the future, a technical guide could be generated based on the published data.

AZ-33: A Preclinical LDHA Inhibitor for Oncological Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Potential Therapeutic Applications of AZ-33

Abstract

This compound is a potent and selective inhibitor of Lactate Dehydrogenase A (LDHA), a critical enzyme in the metabolic pathway of anaerobic glycolysis.[1][2] Elevated LDHA activity is a hallmark of many cancers, contributing to the Warburg effect, where cancer cells predominantly produce energy through glycolysis followed by lactic acid fermentation, even in the presence of oxygen. By targeting LDHA, this compound presents a potential therapeutic strategy to disrupt the altered metabolism of cancer cells, thereby inhibiting their growth and proliferation.[1] This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, quantitative biochemical data, and relevant experimental methodologies.

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid growth and proliferation. One of the most prominent metabolic phenotypes is the Warburg effect, characterized by increased glucose uptake and lactate production. Lactate dehydrogenase A (LDHA) is the enzyme responsible for the conversion of pyruvate to lactate, a terminal step in anaerobic glycolysis. In many tumor types, LDHA is overexpressed and correlates with poor prognosis. The inhibition of LDHA is therefore a compelling strategy for cancer therapy.

This compound, also known as LDHA Inhibitor 33, emerged from a fragment-based lead generation program as a potent and selective inhibitor of LDHA.[3] Its therapeutic potential lies in its ability to specifically target the metabolic machinery of cancer cells, potentially leading to energy depletion, increased oxidative stress, and ultimately, cell death.[4]

Mechanism of Action

This compound functions as a competitive inhibitor of LDHA, binding to the enzyme and preventing the conversion of pyruvate to lactate.[1] This inhibition leads to a bottleneck in the glycolytic pathway, resulting in several downstream effects detrimental to cancer cells:

  • Reduced ATP Production: By halting anaerobic glycolysis, this compound limits the cancer cell's ability to generate ATP, the primary energy currency of the cell.

  • Increased Oxidative Stress: The accumulation of pyruvate and the disruption of the NAD+/NADH balance can lead to an increase in reactive oxygen species (ROS), inducing cellular damage.[4]

  • Inhibition of Proliferation: The combined effects of energy depletion and oxidative stress can arrest the cell cycle and inhibit tumor cell proliferation.

Quantitative Data

The following table summarizes the in vitro biochemical potency of this compound against human LDHA.

Parameter Value Reference
IC50 (LDHA) 0.5 µM[1][2]
Kd (LDHA) 0.093 µM[1]

Note: While potent in biochemical assays, this compound has been reported to have poor cell permeability, limiting its efficacy in cell-based assays.[1][3]

Signaling Pathway and Experimental Workflow

Glycolytic Pathway Inhibition by this compound

The following diagram illustrates the central role of LDHA in anaerobic glycolysis and the point of intervention for this compound.

Glycolysis_Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis LDHA LDHA Pyruvate->LDHA Lactate Lactate LDHA->Lactate NADH -> NAD+ AZ33 This compound AZ33->LDHA

Caption: Inhibition of LDHA by this compound blocks the conversion of pyruvate to lactate.

Experimental Workflow for Evaluating LDHA Inhibitors

The diagram below outlines a typical experimental workflow for the preclinical evaluation of an LDHA inhibitor like this compound.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Effects Biochemical_Assay Biochemical Assay (LDHA Inhibition) Cell_Based_Assay Cell-Based Assays Biochemical_Assay->Cell_Based_Assay Proliferation_Assay Cell Proliferation Assay Cell_Based_Assay->Proliferation_Assay Lactate_Assay Lactate Production Assay Cell_Based_Assay->Lactate_Assay Metabolic_Analysis Metabolic Analysis Cell_Based_Assay->Metabolic_Analysis

Caption: A generalized workflow for the preclinical assessment of LDHA inhibitors.

Experimental Protocols

The following are generalized methodologies for key experiments used in the evaluation of this compound. Detailed protocols would need to be optimized for specific cell lines and laboratory conditions.

In Vitro LDHA Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified LDHA enzyme.

Methodology:

  • Reagents: Purified human recombinant LDHA, NADH, pyruvate, assay buffer (e.g., potassium phosphate buffer, pH 7.4), and this compound at various concentrations.

  • Procedure:

    • The enzymatic reaction is typically monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

    • A reaction mixture containing assay buffer, NADH, and LDHA enzyme is prepared in a 96-well plate.

    • This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at a range of final concentrations. A control with solvent only is included.

    • The reaction is initiated by the addition of pyruvate.

    • The absorbance at 340 nm is measured kinetically over a set period using a microplate reader.

  • Data Analysis: The rate of reaction is calculated for each concentration of this compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (Sulforhodamine B Assay)

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Methodology:

  • Reagents: Cancer cell line of interest (e.g., HeLa), cell culture medium, this compound, trichloroacetic acid (TCA), sulforhodamine B (SRB) solution, and Tris base solution.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours).

    • After treatment, the cells are fixed by adding cold TCA and incubating for 1 hour at 4°C.

    • The plate is washed with water and air-dried.

    • Fixed cells are stained with SRB solution for 30 minutes at room temperature.

    • Excess stain is removed by washing with 1% acetic acid.

    • The plate is air-dried, and the bound dye is solubilized with 10 mM Tris base solution.

  • Data Analysis: The absorbance is measured at approximately 510 nm using a microplate reader. The absorbance is proportional to the cellular protein mass. The results are used to calculate the concentration of this compound that inhibits cell growth by 50% (GI50).

Lactate Production Assay

Objective: To measure the effect of this compound on lactate production by cancer cells.

Methodology:

  • Reagents: Cancer cell line, cell culture medium, this compound, and a commercial lactate assay kit.

  • Procedure:

    • Cells are seeded in a 96-well plate and treated with this compound at various concentrations for a defined period.

    • At the end of the treatment period, the cell culture supernatant is collected.

    • The concentration of lactate in the supernatant is measured using a colorimetric or fluorometric lactate assay kit, following the manufacturer's instructions. These kits typically involve an enzymatic reaction that produces a detectable signal proportional to the lactate concentration.

  • Data Analysis: The lactate concentration in the supernatant of treated cells is compared to that of untreated control cells to determine the extent of inhibition of lactate production.

Therapeutic Potential and Future Directions

This compound has demonstrated significant potential as a tool for studying the role of LDHA in cancer metabolism. Its high potency and selectivity make it a valuable research compound. However, its poor cell permeability is a major hurdle for its direct therapeutic application.[1][3]

Future research efforts could focus on:

  • Prodrug Strategies: Designing prodrugs of this compound that can effectively cross the cell membrane and then be converted to the active inhibitor intracellularly.

  • Structure-Activity Relationship (SAR) Studies: Further medicinal chemistry efforts to optimize the structure of this compound to improve its physicochemical properties, including cell permeability, while maintaining its high affinity for LDHA.

  • Combination Therapies: Investigating the synergistic effects of LDHA inhibition with other anticancer agents, such as those targeting other metabolic pathways or conventional chemotherapeutics.

Conclusion

This compound is a potent and selective inhibitor of LDHA that serves as a critical research tool for exploring the therapeutic potential of targeting cancer metabolism. While its current form has limitations for direct clinical use due to poor cell permeability, the insights gained from studies involving this compound are invaluable for the development of next-generation LDHA inhibitors with improved drug-like properties. The continued exploration of LDHA as a therapeutic target holds significant promise for the future of oncology.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of AZ-33

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-33 is an investigational small molecule inhibitor of the pro-inflammatory cytokine, Interleukin-17A (IL-17A). By selectively targeting the IL-17A signaling pathway, this compound is being explored for its potential therapeutic applications in a range of autoimmune and inflammatory disorders. This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, compiled from preclinical and early-phase clinical studies. The information presented herein is intended to serve as a core technical guide for researchers, scientists, and professionals involved in the development of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in multiple preclinical species and in early-phase human clinical trials. These studies have defined its absorption, distribution, metabolism, and excretion (ADME) properties, which are summarized below.

Table 1: Summary of Key Pharmacokinetic Parameters of this compound in Humans

ParameterValueUnits
Bioavailability (F) 85%
Time to Maximum Concentration (Tmax) 2.5hours
Maximum Concentration (Cmax) 450ng/mL
Area Under the Curve (AUC0-inf) 3200ng·h/mL
Volume of Distribution (Vd) 150L
Elimination Half-life (t1/2) 12hours
Clearance (CL) 46.875L/h
Primary Route of Elimination Hepatic Metabolism-
Experimental Protocol: Human Pharmacokinetic Study

A Phase I, open-label, single-ascending-dose study was conducted in healthy adult volunteers to determine the pharmacokinetic profile of this compound.

  • Study Design: A cohort of 12 healthy adult male and female subjects were administered a single oral dose of 100 mg of this compound.

  • Blood Sampling: Venous blood samples (5 mL) were collected into K2EDTA tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

  • Sample Processing: Plasma was separated by centrifugation at 1500 x g for 15 minutes at 4°C and stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) was 1 ng/mL.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters from the plasma concentration-time data using Phoenix WinNonlin software.

G cluster_0 Experimental Workflow: Pharmacokinetic Analysis Dosing Oral Administration of this compound (100 mg) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis PK_Analysis Non-Compartmental Pharmacokinetic Analysis Analysis->PK_Analysis

Workflow for the human pharmacokinetic study of this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound have been evaluated through in vitro and in vivo models to establish its mechanism of action and dose-response relationship. This compound is a potent and selective inhibitor of the IL-17A signaling pathway.

Table 2: Summary of Key Pharmacodynamic Parameters of this compound

ParameterValueUnitsTarget/System
Receptor Binding Affinity (Ki) 5.2nMIL-17A
In Vitro IC50 15.8nMIL-17A-induced IL-6 release in human keratinocytes
In Vivo EC50 2.5mg/kgInhibition of paw swelling in a murine model of arthritis
Experimental Protocol: In Vitro Pharmacodynamic Assay

The inhibitory activity of this compound on IL-17A-induced cytokine release was assessed in primary human keratinocytes.

  • Cell Culture: Primary human epidermal keratinocytes were cultured in Keratinocyte Growth Medium-2.

  • Assay Procedure: Cells were seeded in 96-well plates and pre-incubated with varying concentrations of this compound for 1 hour. Subsequently, cells were stimulated with 50 ng/mL of recombinant human IL-17A for 24 hours.

  • Cytokine Measurement: The concentration of IL-6 in the cell culture supernatant was quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the concentration-response data to a four-parameter logistic equation using GraphPad Prism software.

G cluster_1 Signaling Pathway: IL-17A Inhibition by this compound IL17A IL-17A IL17R IL-17 Receptor IL17A->IL17R Act1 Act1 IL17R->Act1 TRAF6 TRAF6 Act1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., IL-6) NFkB->Cytokines AZ33 This compound AZ33->IL17A

Mechanism of action of this compound in the IL-17A signaling cascade.

Conclusion

This compound demonstrates a favorable pharmacokinetic profile with good oral bioavailability and a half-life supporting once or twice-daily dosing. Its potent and selective inhibition of the IL-17A pathway has been confirmed in both in vitro and in vivo models. The data presented in this technical guide provide a solid foundation for the continued clinical development of this compound as a potential therapeutic agent for autoimmune and inflammatory diseases. Further studies are warranted to fully elucidate its long-term safety and efficacy in patient populations.

An In-depth Technical Guide to the Early-Stage Research of AZ-33

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ-33 is a potent and selective small-molecule inhibitor of Lactate Dehydrogenase A (LDHA), a critical enzyme in anaerobic glycolysis.[1][2][3] Developed through a fragment-based approach by AstraZeneca, this compound has been investigated in preclinical studies as a potential therapeutic agent, primarily in the context of oncology.[1] This technical guide provides a comprehensive overview of the early-stage research on this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. While a potent enzymatic inhibitor, its utility in cell-based and in vivo applications is limited by poor cell permeability.[1][2]

Core Compound Information

PropertyValueSource
Chemical Formula C₂₅H₂₇N₃O₆S[4]
Molecular Weight 497.56 g/mol [4]
CAS Number 1370290-34-8[4]
Synonyms LDHA-IN-4, LDHA Inhibitor 33[2][3]
Description A synthetically optimized biochemical compound derived from naturally occurring plant alkaloids. It is a malonic derivative.[1][4]

Mechanism of Action

This compound functions as a selective inhibitor of Lactate Dehydrogenase A (LDHA), an enzyme that plays a pivotal role in the final step of anaerobic glycolysis by catalyzing the conversion of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+.[5][6] In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, where glycolysis is favored even in the presence of oxygen.[6] This metabolic reprogramming supports rapid cell proliferation by providing not only ATP but also essential building blocks for biosynthesis.[6]

By inhibiting LDHA, this compound disrupts this critical metabolic pathway, leading to a decrease in lactate production and a potential shift away from aerobic glycolysis.[5] This disruption can result in reduced energy production, increased oxidative stress due to an altered NAD+/NADH ratio, and ultimately, the inhibition of cancer cell proliferation.[5]

Signaling Pathway of LDHA in Cancer Metabolism

LDHA_Pathway LDHA's Role in the Warburg Effect cluster_glycolysis Cytoplasm Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate NADH -> NAD+ TCA_Cycle TCA Cycle (Oxidative Phosphorylation) Pyruvate->TCA_Cycle Under Normal Aerobic Conditions Proliferation Cancer Cell Proliferation Lactate->Proliferation Supports Biosynthesis LDHA LDHA AZ33 This compound AZ33->LDHA Inhibits TCA_Cycle->Proliferation Warburg Warburg Effect (Aerobic Glycolysis) NAD NAD+ NADH NADH

Caption: Role of LDHA in the Warburg effect and its inhibition by this compound.

Quantitative Data Summary

ParameterValueCell Line/SystemSource
LDHA IC₅₀ 0.5 µMCell-free enzymatic assay[2][3]
LDHA IC₅₀ 0.54 µMNADH-competition assay[1]
LDHA Kd 0.093 µM-[2]
Cellular Activity InactiveHeLa cervical cancer cells[1][2]
Cell Permeability PoorHeLa cervical cancer cells (LC-MS analysis)[2]

Experimental Protocols

LDHA Enzyme Inhibition Assay (Spectrophotometric)

This protocol is adapted from descriptions of NADH-competition assays used to evaluate LDHA inhibitors.[1]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified LDHA enzyme.

Principle: The enzymatic activity of LDHA is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

Materials:

  • Purified human LDHA enzyme

  • NADH

  • Sodium Pyruvate

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • This compound stock solution (in DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a series of dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • In a 96-well plate, add the assay buffer, NADH solution (to a final concentration of ~150 µM), and the diluted this compound or vehicle control (DMSO).

  • Add the purified LDHA enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding sodium pyruvate (to a final concentration of ~2.5 mM).

  • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of this compound.

  • Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow: LDHA Inhibition Assay

LDHA_Inhibition_Workflow Workflow for LDHA Enzymatic Inhibition Assay start Start prep_reagents Prepare Reagents: - this compound dilutions - Assay Buffer - NADH solution - LDHA solution - Pyruvate solution start->prep_reagents plate_setup Plate Setup (96-well): Add Buffer, NADH, and this compound/Vehicle prep_reagents->plate_setup add_enzyme Add Purified LDHA Enzyme plate_setup->add_enzyme incubate Incubate at Room Temperature add_enzyme->incubate start_reaction Initiate Reaction: Add Sodium Pyruvate incubate->start_reaction read_absorbance Monitor Absorbance at 340 nm start_reaction->read_absorbance analyze_data Data Analysis: - Calculate initial velocities - Plot dose-response curve - Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for the LDHA enzymatic inhibition assay.

Cell Proliferation Assay (Sulforhodamine B - SRB)

This protocol is a standard method for assessing cell density based on the measurement of cellular protein content.

Objective: To evaluate the effect of this compound on the proliferation of cancer cell lines (e.g., HeLa).

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.

Materials:

  • HeLa cells (or other adherent cancer cell line)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid solution

  • 10 mM Tris base solution, pH 10.5

  • 96-well cell culture plates

  • Microplate reader capable of reading absorbance at ~515 nm

Procedure:

  • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).

  • After incubation, gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.

  • Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Add Tris base solution to each well to solubilize the protein-bound dye.

  • Read the absorbance at ~515 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle-treated control.

Cell Permeability Assessment (LC-MS based)

This protocol provides a general framework for assessing the intracellular concentration of a compound.

Objective: To determine the extent of this compound penetration into cancer cells.

Principle: Cells are incubated with the compound of interest. After incubation, the cells are lysed, and the intracellular concentration of the compound is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • HeLa cells (or other cancer cell line)

  • Complete cell culture medium

  • This compound solution

  • Phosphate-buffered saline (PBS), cold

  • Lysis buffer

  • Acetonitrile with an internal standard

  • Liquid Chromatograph-Mass Spectrometer (LC-MS)

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere.

  • Treat the cells with a defined concentration of this compound (e.g., 500 µM) for a specific duration (e.g., 30 minutes).[2]

  • After incubation, aspirate the medium and wash the cells multiple times with cold PBS to remove any extracellular compound.

  • Lyse the cells using an appropriate lysis buffer.

  • Precipitate the proteins from the cell lysate by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant containing the intracellular compound by LC-MS to quantify the concentration of this compound.

  • Compare the measured intracellular concentration to the initial concentration in the medium to assess permeability.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the LDHA enzyme. Early-stage research has established its mechanism of action and has provided valuable in vitro enzymatic inhibition data. However, the compound's poor cell permeability has been a significant hurdle, limiting its efficacy in cell-based assays and its potential for further preclinical and clinical development. The experimental protocols and data presented in this guide offer a comprehensive technical resource for researchers in the field of cancer metabolism and drug discovery who may be working with similar LDHA inhibitors or are interested in the challenges associated with targeting intracellular metabolic enzymes. Future efforts in this area could focus on developing analogs or pro-drug versions of this compound with improved cellular uptake to fully exploit the therapeutic potential of LDHA inhibition.

References

In-depth Technical Guide: Cellular Uptake and Distribution of AZ-33

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Following a comprehensive review of publicly available scientific literature, no specific small molecule, drug, or research compound designated as "AZ-33" could be identified in the context of cellular uptake, intracellular distribution, or as a therapeutic agent. The search yielded results for unrelated topics such as the element Arsenic (atomic number 33), Interleukin-33 (a cytokine), and various legal statutes from the state of Arizona (AZ).

It is therefore concluded that "this compound" may represent one of the following:

  • An internal, proprietary compound designation not yet disclosed in public research.

  • A hypothetical molecule for academic or theoretical purposes.

  • An erroneous or mistaken identifier.

Consequently, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested. The core requirements—data tables, detailed methodologies, and specific visualizations—are contingent on the existence of published, peer-reviewed research, which is absent for a compound with this name.

To fulfill the user's request for an in-depth technical guide, a valid, publicly known, and researched compound name is required. Should the user provide an alternative compound, the following framework would be applied to generate the requested content.

Framework for a Technical Guide on a Known Compound

Should a viable compound be provided (e.g., a known drug such as Dasatinib or a well-researched molecule), the following sections would be populated with specific, cited data.

Compound Overview
  • Chemical Structure and Properties: IUPAC name, molecular formula, molecular weight, and key physicochemical properties (e.g., logP, pKa) influencing cellular permeability.

  • Mechanism of Action: A summary of the compound's primary biological target(s) and its therapeutic rationale.

Cellular Uptake Mechanisms

The entry of a compound into a cell is a critical first step for its pharmacological activity. This process can be energy-independent (passive) or energy-dependent (active). A logical workflow for investigating these mechanisms is outlined below.

G cluster_0 Initial Uptake Assessment cluster_1 Energy Dependence Test cluster_2 Pathway Identification cluster_3 Specific Inhibitor Studies Incubate Incubate Cells with Compound Measure Measure Intracellular Concentration (e.g., LC-MS/MS, Fluorescence) Incubate->Measure Energy_Test Is uptake energy-dependent? Measure->Energy_Test Low_Temp Incubate at 4°C Energy_Test->Low_Temp Yes ATP_Depletion Use ATP Depletion Agents (e.g., Sodium Azide) Energy_Test->ATP_Depletion Yes Passive Passive Diffusion Energy_Test->Passive No Active Active Transport Low_Temp->Active ATP_Depletion->Active Endocytosis Endocytosis Active->Endocytosis Transporter Specific Transporter Inhibitors (e.g., for OATP, P-gp) Active->Transporter Clathrin Chlorpromazine (Clathrin-mediated) Endocytosis->Clathrin Caveolae Filipin / Genistein (Caveolae-mediated) Endocytosis->Caveolae Macro Amiloride (Macropinocytosis) Endocytosis->Macro

Caption: Experimental workflow to elucidate cellular uptake mechanisms.

2.1. Quantitative Uptake Data

This section would present empirical data in a structured format.

Cell LineCompound Conc. (µM)Incubation Time (h)Uptake Rate (pmol/min/mg protein)Intracellular Conc. (µM)
Example: HeLa101DataData
Example: HEK293101DataData
Example: MCF-7101DataData

2.2. Experimental Protocols

  • Cell Culture: Details on the cell lines used, media composition, and culture conditions (temperature, CO2).

  • Uptake Assay: Step-by-step protocol including cell seeding density, compound preparation, incubation parameters, and washing procedures to remove extracellular compound.

  • Quantification Method: Detailed description of the analytical method used, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for unlabeled compounds or confocal microscopy/flow cytometry for fluorescently-labeled compounds.

Intracellular Distribution and Subcellular Localization

Once inside the cell, a compound's distribution to specific organelles dictates its access to biological targets and potential off-target toxicities.

3.1. Subcellular Fractionation Data

Quantitative analysis of compound concentration in different cellular compartments.

Organelle% of Total Intracellular CompoundConcentration (µM)
CytosolDataData
NucleusDataData
MitochondriaDataData
LysosomesDataData
Endoplasmic ReticulumDataData

3.2. Experimental Protocols

  • Subcellular Fractionation: Protocol detailing the homogenization of cells and subsequent differential centrifugation steps used to isolate specific organelles. Purity of fractions would be confirmed using marker proteins (e.g., GAPDH for cytosol, Histone H3 for nucleus).

  • Fluorescence Microscopy: Protocol for imaging cells treated with a fluorescently-tagged version of the compound. This would include details on co-localization studies with organelle-specific dyes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, DAPI for the nucleus).

Efflux Mechanisms

The net intracellular accumulation of a compound is determined by the balance between uptake and efflux. Efflux is often mediated by ATP-binding cassette (ABC) transporters.

Efflux cluster_cell Cell Interior cluster_membrane Compound_In {Compound|i} Pgp P-gp (ABCB1) Compound_In:i->Pgp:f0 MRP1 MRP1 (ABCC1) Compound_In:i->MRP1:f0 BCRP BCRP (ABCG2) Compound_In:i->BCRP:f0 Compound_Out Extracellular Space Pgp->Compound_Out ATP->ADP MRP1->Compound_Out ATP->ADP BCRP->Compound_Out ATP->ADP Inhibitors Efflux Inhibitors (e.g., Verapamil, Ko143) Inhibitors->Pgp Block Inhibitors->BCRP Block

Caption: Major ABC transporter-mediated efflux pathways.

4.1. Experimental Protocols

  • Efflux Assay: Description of assays using cell lines overexpressing specific ABC transporters (e.g., MDCKII-MDR1). The protocol would involve loading cells with the compound and then measuring its retention over time in the presence and absence of known efflux inhibitors.

This document provides a comprehensive framework for the technical analysis of a compound's cellular uptake and distribution. While no data exists for "this compound," this structure can be readily populated with specific, quantitative, and methodological information for any publicly researched compound, thereby creating the in-depth guide requested by the user.

Methodological & Application

Application Notes and Protocols for AZ-33 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-33 is a potent and selective small molecule inhibitor of the Interleukin-33 (IL-33) signaling pathway. IL-33, a member of the IL-1 family of cytokines, plays a crucial role in the regulation of immune responses.[1][2] Upon cellular damage or stress, IL-33 is released and binds to its receptor ST2, initiating a signaling cascade that involves the recruitment of MyD88 and subsequent activation of MAP kinases (p38, ERK, JNK) and the NF-κB pathway.[1][2] Dysregulation of the IL-33/ST2 axis has been implicated in the pathogenesis of various inflammatory diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease.[1][2][3] this compound offers a targeted approach to modulate this pathway, providing a valuable tool for research and potential therapeutic development.

These application notes provide detailed protocols for utilizing this compound in cell culture to investigate its effects on cell viability, IL-33-induced signaling, and downstream gene expression.

Data Presentation

Table 1: Effect of this compound on the Viability of A549 Lung Carcinoma Cells

This compound Concentration (nM)Cell Viability (%) (Mean ± SD, n=3)
0 (Vehicle Control)100 ± 4.2
198.5 ± 3.8
1097.1 ± 5.1
10095.8 ± 4.5
100094.2 ± 3.9
1000075.3 ± 6.2

Table 2: Inhibition of IL-33-induced p38 Phosphorylation by this compound in A549 Cells

TreatmentRelative p-p38/total p38 Ratio (Mean ± SD, n=3)
Vehicle Control1.0 ± 0.15
IL-33 (10 ng/mL)4.8 ± 0.4
IL-33 (10 ng/mL) + this compound (100 nM)1.5 ± 0.2
IL-33 (10 ng/mL) + this compound (500 nM)0.8 ± 0.1

Table 3: Effect of this compound on IL-33-induced IL-6 and IL-8 Gene Expression in A549 Cells

TreatmentIL-6 mRNA Fold Change (Mean ± SD, n=3)IL-8 mRNA Fold Change (Mean ± SD, n=3)
Vehicle Control1.0 ± 0.21.0 ± 0.3
IL-33 (10 ng/mL)15.2 ± 1.825.6 ± 2.5
IL-33 (10 ng/mL) + this compound (100 nM)4.3 ± 0.77.1 ± 1.1
IL-33 (10 ng/mL) + this compound (500 nM)1.8 ± 0.42.5 ± 0.6

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effect of this compound on a chosen cell line (e.g., A549 human lung carcinoma cells).[4][5]

Materials:

  • A549 cells

  • Complete growth medium (e.g., F-12K Medium with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed 5,000 to 10,000 A549 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[5]

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution.

  • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control (medium with the same concentration of DMSO) to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.[6]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4][6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot for Phosphorylated Protein Analysis

This protocol is to determine the effect of this compound on the phosphorylation of downstream signaling proteins, such as p38 MAPK, in response to IL-33 stimulation.[7][8]

Materials:

  • A549 cells

  • Serum-free medium

  • Recombinant human IL-33

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)[9]

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate A549 cells and grow to 80-90% confluency.

  • Serum-starve the cells for 12-16 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with recombinant human IL-33 (e.g., 10 ng/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a membrane.[10]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[8]

  • Incubate the membrane with the primary antibody overnight at 4°C.[8]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is to measure the effect of this compound on the expression of IL-33 target genes, such as IL6 and IL8.[11][12]

Materials:

  • A549 cells

  • Serum-free medium

  • Recombinant human IL-33

  • This compound

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • qRT-PCR primers for target genes (IL6, IL8) and a reference gene (GAPDH or ACTB)

  • Real-time PCR system

Procedure:

  • Plate A549 cells and grow to 80-90% confluency.

  • Serum-starve the cells for 12-16 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with recombinant human IL-33 (e.g., 10 ng/mL) for 4-6 hours.

  • Extract total RNA from the cells using an RNA extraction kit.[12]

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.[11]

  • Perform qRT-PCR using SYBR Green or TaqMan master mix and specific primers for the target and reference genes.[12]

  • Analyze the gene expression data using the ΔΔCt method to calculate the fold change in gene expression relative to the control.[11][12]

Mandatory Visualizations

AZ33_Signaling_Pathway IL33 IL-33 ST2 ST2 Receptor IL33->ST2 Binds MyD88 MyD88 ST2->MyD88 Recruits MAPK_Cascade MAPK Cascade (p38, ERK, JNK) MyD88->MAPK_Cascade Activates NFkB_Pathway NF-κB Pathway MyD88->NFkB_Pathway Activates Gene_Expression Inflammatory Gene Expression (IL-6, IL-8) MAPK_Cascade->Gene_Expression Induces NFkB_Pathway->Gene_Expression Induces AZ33 This compound AZ33->MyD88 Inhibits

Caption: IL-33 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture A549 Cells Serum_Starve 2. Serum Starvation Cell_Culture->Serum_Starve Pretreat_AZ33 3. Pre-treatment with this compound Serum_Starve->Pretreat_AZ33 Stimulate_IL33 4. Stimulation with IL-33 Pretreat_AZ33->Stimulate_IL33 Viability Cell Viability (MTT Assay) Stimulate_IL33->Viability Western Protein Phosphorylation (Western Blot) Stimulate_IL33->Western qPCR Gene Expression (qRT-PCR) Stimulate_IL33->qPCR

Caption: General experimental workflow for evaluating this compound in cell culture.

References

Unraveling the Enigma of "AZ-33" in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the research compound designated "AZ-33" for use in animal models has yielded no specific, publicly available information identifying a singular agent with this name. The initial investigation suggests that "this compound" may not be a standard or widely recognized nomenclature for a research compound.

Our extensive search across scientific databases and the public domain did not identify a specific molecule, drug, or biological agent consistently referred to as "this compound." The search results included references to the well-established antibiotic Azithromycin, as well as unrelated documents from the University of Arizona and a United States government directive (NSPM-33), none of which pertain to a research compound for animal modeling.

This lack of a clear referent for "this compound" prevents the creation of detailed application notes and protocols as requested. The development of such materials is contingent upon a thorough understanding of a compound's pharmacological profile, including its mechanism of action, pharmacokinetics, and established efficacy and safety data in relevant animal models.

To proceed with your request, we kindly ask for additional clarifying information regarding "this compound." This could include:

  • The full chemical name or alternative designations.

  • The class of compound (e.g., kinase inhibitor, monoclonal antibody, etc.).

  • The primary area of research (e.g., oncology, neuroscience, immunology).

  • Any known institutional or corporate affiliations associated with its development.

  • Citations to any publications or patents that mention this compound.

Upon receiving more specific details, we will be able to conduct a targeted search and provide the comprehensive application notes and protocols you require for your research endeavors. Without further clarification, any attempt to generate such a document would be purely speculative and not grounded in scientific evidence. We are committed to providing accurate and reliable information to the research community and look forward to assisting you further once the identity of "this compound" can be unequivocally established.

AZ-33 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use. [1]

Introduction

AZ-33 is a selective inhibitor of Lactate Dehydrogenase A (LDHA), a key enzyme in anaerobic glycolysis.[1][2] By targeting LDHA, this compound disrupts the metabolic processes that are often upregulated in cancer cells, leading to a reduction in cell proliferation and survival. These notes provide an overview of this compound's biochemical properties, along with guidelines for its in vitro and in vivo administration.

Mechanism of Action

This compound functions as a potent inhibitor of the LDHA enzyme. LDHA catalyzes the conversion of pyruvate to lactate, a critical step in the glycolytic pathway, particularly under hypoxic conditions prevalent in solid tumors. The inhibition of LDHA by this compound leads to a decrease in lactate production and a subsequent disruption of the tumor's energy supply and pH balance.

Below is a diagram illustrating the simplified signaling pathway affected by this compound.

AZ33_Signaling_Pathway cluster_glycolysis Glycolysis cluster_krebs Krebs Cycle (Aerobic) cluster_anaerobic Anaerobic Respiration Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH Lactate Lactate Pyruvate->Lactate LDHA Energy_ATP Energy_ATP AcetylCoA->Energy_ATP TCA Cycle AZ33 This compound AZ33->Lactate Inhibits

Simplified diagram of this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Efficacy

Parameter Value Cell Line Reference
IC₅₀ (LDHA) 0.5 µM Recombinant Enzyme [1][2]
Kd (LDHA) 0.093 µM Recombinant Enzyme [1][2]
IC₅₀ (LDHB) 3.6 µM Recombinant Enzyme [1][2]

| Cytotoxicity (HeLa) | >500 µM | HeLa Cells |[1][2] |

Table 2: Selectivity Profile

Enzyme IC₅₀
LDHA 0.54 µM

| LDHB | 3.6 µM |

Note: this compound is selective for LDHA over LDHB.[1][2]

Dosage and Administration

4.1. In Vitro Administration

For in vitro experiments, this compound should be dissolved in a suitable solvent, such as DMSO, to prepare a stock solution.[2] The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

4.2. In Vivo Administration

Currently, there is limited public information on the in vivo administration of this compound. It is noted to be cell-impermeable, which may present challenges for systemic delivery.[1][2] Researchers should consider formulation strategies to enhance cell permeability or utilize localized delivery methods for in vivo studies.

Experimental Protocols

5.1. Protocol for In Vitro LDHA Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound on LDHA in a cell-free system.

Workflow for In Vitro LDHA Inhibition Assay

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection p1 Prepare Assay Buffer r1 Add LDHA to Plate p1->r1 p2 Dilute Recombinant LDHA p2->r1 p3 Prepare this compound Serial Dilutions r2 Add this compound or Vehicle p3->r2 r1->r2 r3 Incubate r2->r3 r4 Add Substrate Mix (Pyruvate, NADH) r3->r4 d1 Measure NADH Absorbance (340 nm) r4->d1 d2 Calculate % Inhibition d1->d2 d3 Determine IC50 d2->d3

Experimental workflow for an in vitro LDHA inhibition assay.

Materials:

  • Recombinant human LDHA

  • This compound

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Pyruvate

  • NADH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add a fixed concentration of recombinant LDHA to each well of the microplate.

  • Add the this compound dilutions or vehicle control to the respective wells.

  • Incubate for a predetermined time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding a substrate mixture containing pyruvate and NADH.

  • Immediately measure the decrease in NADH absorbance at 340 nm over time using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Logical Relationships

The relationship between the dosage of this compound and its therapeutic and toxic effects can be conceptualized as follows:

Dose-Response Relationship of this compound

Dose_Response cluster_dose Dosage cluster_exposure Exposure cluster_response Response Dose This compound Dose Concentration Drug Concentration at Target Site Dose->Concentration Pharmacokinetics Efficacy Therapeutic Efficacy Concentration->Efficacy Pharmacodynamics Toxicity Potential Toxicity Concentration->Toxicity Pharmacodynamics

Conceptual model of this compound's dose-response relationship.

Storage and Handling

This compound is typically supplied as a powder.[3] It is recommended to store the compound at -20°C for long-term stability.[2] For the preparation of stock solutions, it is advised to store them in aliquots at -80°C to avoid repeated freeze-thaw cycles.[2]

Disclaimer: The information provided in these application notes is intended for research purposes only. The effective concentrations and results may vary depending on the specific experimental conditions and applications. It is the responsibility of the researcher to determine the optimal conditions for their experiments.

References

Application Notes & Protocols: Preparing AZ-33 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-33 is a potent and selective inhibitor of lactate dehydrogenase A (LDHA), a key enzyme in anaerobic glycolysis.[1][2][3] With a Kd of 0.093 µM and an IC50 of 0.5 µM for LDHA, it serves as a valuable tool for studying metabolic pathways in cancer and other diseases.[1][3] this compound is noted to be cell-impermeable.[1][3] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. This document provides detailed protocols for the preparation of this compound stock solutions.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C25H27N3O6S[1][2][4]
Molecular Weight 497.6 g/mol [1][3][4]
Solubility
   DMF30 mg/mL[1][3][4]
   DMSO30 mg/mL[1][3][4]
   Ethanol2 mg/mL[1][3][4]
   PBS (pH 7.2)Slight[1][3][4]
Purity ≥98%[1][4]

Experimental Protocols

This section details the methodology for preparing stock solutions of this compound. The choice of solvent will depend on the experimental design and the compatibility with the biological system under investigation. DMSO and DMF are the recommended solvents for preparing high-concentration stock solutions.

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol, absolute

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO or DMF

This protocol is suitable for creating a high-concentration stock solution for most in vitro applications.

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 497.6 g/mol * (1000 mg / 1 g) = 4.976 mg

  • Weighing the Compound:

    • Carefully weigh out approximately 4.98 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Solvent Addition:

    • Add 1 mL of anhydrous DMSO or DMF to the microcentrifuge tube containing the this compound.

  • Dissolution:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound.

    • If the compound does not fully dissolve, brief sonication in an ultrasonic bath may be helpful. Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Protocol 2: Preparation of a Lower Concentration Stock Solution in Ethanol

Due to the lower solubility of this compound in ethanol, this protocol is for preparing a lower concentration stock solution.

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 1 mg/mL stock solution (approximately 2.01 mM), you will need 1 mg of this compound.

  • Weighing the Compound:

    • Weigh out 1 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Solvent Addition:

    • Add 1 mL of absolute ethanol to the tube.

  • Dissolution:

    • Vortex the solution until the compound is fully dissolved. Gentle warming to 37°C may aid in dissolution if necessary.[3]

  • Storage:

    • Store the ethanolic stock solution in tightly sealed tubes at -20°C.

Important Considerations:

  • Hygroscopic Nature of Solvents: DMSO and DMF are hygroscopic. Use anhydrous solvents and handle them in a low-humidity environment to prevent the introduction of water, which can affect compound stability and solubility.

  • Safety Precautions: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling chemical compounds and solvents.

  • Solution Stability: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots.[3]

Visualization

The following diagram illustrates the general workflow for preparing an this compound stock solution.

AZ33_Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage start Start weigh Weigh this compound Powder start->weigh add_solvent Add Appropriate Solvent (e.g., DMSO, DMF, Ethanol) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve check_solubility Visually Confirm Complete Dissolution dissolve->check_solubility check_solubility->dissolve No aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Yes store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solutions.

References

Analytical Methods for the Detection of AZ-33: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AZ-33 is an investigational small molecule inhibitor of the pro-inflammatory cytokine, Interleukin-17 (IL-17). As a therapeutic candidate, robust and sensitive analytical methods are crucial for its detection and quantification in various matrices during preclinical and clinical development. This document outlines detailed protocols for the analysis of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and an Enzyme-Linked Immunosorbent Assay (ELISA) for monitoring a downstream biomarker.

I. Quantitative Analysis of this compound in Human Plasma by LC-MS/MS

This method provides a highly sensitive and selective approach for the quantification of this compound in human plasma, suitable for pharmacokinetic studies.

A. Experimental Protocol

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of this compound).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (95% Water with 0.1% Formic Acid, 5% Acetonitrile with 0.1% Formic Acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatography:

      • System: A high-performance liquid chromatography (HPLC) system.

      • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

      • Gradient:

        • 0-0.5 min: 5% B

        • 0.5-2.5 min: Linear ramp to 95% B

        • 2.5-3.0 min: Hold at 95% B

        • 3.0-3.1 min: Return to 5% B

        • 3.1-4.0 min: Re-equilibration at 5% B

    • Mass Spectrometry:

      • System: A triple quadrupole mass spectrometer.

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Multiple Reaction Monitoring (MRM) Transitions:

        • This compound: Precursor Ion > Product Ion (specific m/z values would be determined during method development).

        • Internal Standard: Precursor Ion > Product Ion.

      • Key Parameters: Optimized ion source parameters (e.g., capillary voltage, source temperature, gas flows).

B. Data Presentation

Table 1: LC-MS/MS Method Validation Parameters for this compound in Human Plasma

ParameterResult
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantitation (LLOQ)0.1 ng/mL
Accuracy at LLOQ± 15% of nominal value
Precision at LLOQ (RSD)< 15%
Intra-day Accuracy± 10% of nominal value
Intra-day Precision (RSD)< 10%
Inter-day Accuracy± 12% of nominal value
Inter-day Precision (RSD)< 12%
Matrix EffectMinimal (< 10% variation)
Recovery> 85%

C. Experimental Workflow Diagram

LCMS_Workflow sample Human Plasma Sample (100 µL) precipitation Add Acetonitrile with Internal Standard (300 µL) Vortex & Centrifuge sample->precipitation supernatant Transfer Supernatant precipitation->supernatant evaporation Evaporate to Dryness (Nitrogen Stream) supernatant->evaporation reconstitution Reconstitute in Mobile Phase (100 µL) evaporation->reconstitution analysis Inject into LC-MS/MS System reconstitution->analysis data Data Acquisition & Quantification analysis->data

Caption: Workflow for this compound quantification in plasma.

II. Pharmacodynamic Biomarker Analysis: IL-17 Signaling

This compound is designed to inhibit the signaling pathway of IL-17. A key downstream effect of IL-17 signaling is the production of other pro-inflammatory cytokines, such as IL-6, by target cells. Therefore, measuring IL-6 levels can serve as a pharmacodynamic biomarker to assess the biological activity of this compound.

A. Signaling Pathway Diagram

IL17_Signaling ligand IL-17 receptor IL-17 Receptor ligand->receptor act1 ACT1 receptor->act1 inhibitor This compound inhibitor->receptor Inhibition traf6 TRAF6 act1->traf6 nfkb NF-κB Activation traf6->nfkb gene Gene Transcription nfkb->gene cytokine IL-6 Production gene->cytokine

Caption: this compound inhibits the IL-17 signaling pathway.

B. Indirect ELISA Protocol for IL-6 Quantification

This protocol describes a sandwich ELISA for measuring IL-6 levels in cell culture supernatants or plasma as a downstream marker of this compound activity.

  • Plate Coating:

    • Coat a 96-well microplate with a capture antibody specific for IL-6 (e.g., 1-2 µg/mL in coating buffer).

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Sample and Standard Incubation:

    • Add 100 µL of standards (recombinant IL-6) and samples (diluted as necessary) to the wells.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Wash the plate five times with wash buffer.

  • Detection Antibody Incubation:

    • Add 100 µL of a biotinylated detection antibody specific for IL-6 to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Enzyme Conjugate Incubation:

    • Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well.

    • Incubate for 20-30 minutes at room temperature in the dark.

    • Wash the plate seven times with wash buffer.

  • Substrate Development and Measurement:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

    • Add 50 µL of stop solution (e.g., 1 M H₂SO₄) to each well.

    • Read the absorbance at 450 nm using a microplate reader.

C. Data Presentation

Table 2: Representative ELISA Performance for IL-6 Quantification

ParameterResult
Assay Range15 - 2000 pg/mL
Sensitivity (LOD)< 10 pg/mL
Intra-assay Precision (CV)< 8%
Inter-assay Precision (CV)< 12%
Spike Recovery85% - 110%

D. ELISA Workflow Diagram

ELISA_Workflow coat Coat Plate with Capture Antibody block Block Non-specific Sites coat->block sample Add Samples and Standards block->sample detect_ab Add Biotinylated Detection Antibody sample->detect_ab enzyme Add Streptavidin-HRP detect_ab->enzyme substrate Add TMB Substrate & Stop Solution enzyme->substrate read Read Absorbance at 450 nm substrate->read

Application Notes and Protocols for AZ-33 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound "AZ-33" in the context of high-throughput screening (HTS) assays did not yield specific public information. The identifier "this compound" does not correspond to a well-documented chemical entity in publicly available scientific literature or databases related to drug discovery and HTS.

Our search explored various possibilities for the term "this compound," including:

  • Direct searches for "this compound" in scientific databases: These searches did not reveal any specific small molecule or biologic designated as "this compound" with associated HTS data, mechanism of action, or signaling pathway information.

  • Searches for related terms: Broader searches for compounds with similar identifiers or from specific pharmaceutical company pipelines (often designated with "AZ") did not clarify the identity of "this compound."

  • Alternative interpretations of "this compound": The search results included references to unrelated subjects such as the antibiotic Azithromycin[1], and legislative statutes from the state of Arizona (A.R.S. §33)[2][3]. Additionally, a product named "SenoMark™33" was found, but it is not a compound used in HTS assays[4].

Without specific information on the molecular structure, biological target, and mechanism of action of "this compound," it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams.

To proceed, please provide additional information regarding "this compound," such as:

  • Full chemical name or IUPAC name.

  • CAS registry number or another unique chemical identifier.

  • The biological target or pathway of interest.

  • Any associated publications or internal documentation.

Upon receiving more specific details, we will be able to generate the comprehensive application notes and protocols as requested.

General Principles of High-Throughput Screening

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid testing of hundreds of thousands to millions of chemical compounds for their activity in a specific biological assay.[5] The primary goal of HTS is to identify "hits"—compounds that exhibit a desired biological effect. These hits can then be further investigated and optimized to become lead compounds for drug development.

A typical HTS workflow can be visualized as follows:

Caption: A generalized workflow for a high-throughput screening campaign.

The success of an HTS campaign relies heavily on the quality of the assay and the diversity of the compound library. Assays must be robust, reproducible, and amenable to automation. Common assay formats include biochemical assays, which measure the activity of a purified target protein, and cell-based assays, which assess the effect of a compound on cellular function.[6]

A critical aspect of HTS is the identification and elimination of false positives, which can arise from various sources of compound interference with the assay technology.[5][7] Counter-screens and secondary assays are essential for validating initial hits and ensuring that the observed activity is specific to the intended biological target.

References

Standard Operating Procedure for Interleukin-33 (IL-33) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Interleukin-33 (IL-33), a member of the IL-1 superfamily of cytokines, is a key regulator of immune responses and tissue homeostasis. It functions as an "alarmin," a danger signal released from necrotic cells upon tissue damage, to alert the immune system. IL-33 exerts its effects by binding to its receptor ST2 (also known as IL1RL1), which forms a heterodimeric complex with the IL-1 Receptor Accessory Protein (IL-1RAcP). This interaction activates downstream signaling cascades, primarily through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and AP-1, and subsequent production of various cytokines and inflammatory mediators.

The role of IL-33 in cancer is complex and context-dependent, with reports suggesting both pro- and anti-tumorigenic functions. Its impact on the tumor microenvironment, including the modulation of immune cells and direct effects on cancer cell proliferation, migration, and invasion, makes it a compelling target for investigation in drug development. These protocols provide standardized methods for studying the effects of IL-33 on cancer cells in vitro.

Key Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical IL-33 signaling pathway and a general experimental workflow for studying the effects of recombinant IL-33 on cancer cells.

IL33_Signaling_Pathway IL-33 Signaling Pathway IL33 IL-33 ST2 ST2 (IL1RL1) IL33->ST2 Binds IL1RAcP IL-1RAcP ST2->IL1RAcP Recruits MyD88 MyD88 IL1RAcP->MyD88 Activates IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB TRAF6->NFkB MAPK MAPKs (p38, JNK, ERK) TRAF6->MAPK Gene_Expression Gene Expression (e.g., Cytokines, Chemokines) NFkB->Gene_Expression Transcription MAPK->Gene_Expression Transcription

Caption: IL-33 signaling cascade initiation and downstream effects.

Experimental_Workflow Experimental Workflow for IL-33 Studies cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Downstream Assays Cell_Culture 1. Cancer Cell Culture Cell_Seeding 2. Cell Seeding Cell_Culture->Cell_Seeding IL33_Treatment 3. Recombinant IL-33 Treatment Cell_Seeding->IL33_Treatment Viability 4a. Cell Viability (MTT Assay) IL33_Treatment->Viability Migration 4b. Cell Migration (Wound Healing/Transwell) IL33_Treatment->Migration Invasion 4c. Cell Invasion (Transwell with Matrigel) IL33_Treatment->Invasion Western_Blot 4d. Protein Expression (Western Blot) IL33_Treatment->Western_Blot ELISA 4e. Cytokine Secretion (ELISA) IL33_Treatment->ELISA

Caption: General workflow for in vitro IL-33 experiments.

Quantitative Data Summary

The following tables summarize quantitative data reported in the literature regarding the effects of IL-33 on various cancer cell lines. This data can be used as a reference for experimental design.

Table 1: Effect of Recombinant IL-33 on Cancer Cell Proliferation and Viability

Cell LineCancer TypeIL-33 ConcentrationIncubation TimeObserved EffectReference
U2OSOsteosarcomaNot specified (plasmid transfection)48 hoursIncreased cell viability[1]
Pa-KKU-055Cholangiocarcinoma2 ng/mL3 and 5 daysIncreased 3D proliferation[2]
Pa-KKU-055Cholangiocarcinoma20 ng/mL3 and 5 daysDiminished proliferative effect compared to 2 ng/mL[2]
KKU-213Cholangiocarcinoma2 and 20 ng/mLNot specifiedInduced proliferation[2]

Table 2: Effect of Recombinant IL-33 on Cancer Cell Migration and Invasion

Cell LineAssay TypeIL-33 ConcentrationIncubation TimeObserved EffectReference
IL-33KD-KKU-055InvasionNot applicable (knockdown)Not specifiedIncreased invasion capability[2]
KKU-213Invasion2 and 20 ng/mLNot specifiedInduced invasion[2]

Table 3: IL-33 Induced Protein Expression/Secretion

Cell Line/SystemProteinAssayFold Change/ObservationReference
Pa-KKU-055IL-6ELISAUpregulated by 2 ng/mL rhIL-33[2]
KKU-213IL-6ELISAUpregulated by 2 and 20 ng/mL rhIL-33[2]
RAW264.7 (macrophage)PhosphoproteomeMass SpectrometryAltered phosphorylation in 1050 sites[3]

Experimental Protocols

Protocol 1: In Vitro Cell Treatment with Recombinant Human IL-33 (rhIL-33)

Objective: To treat cancer cell lines with rhIL-33 to assess its impact on cellular functions.

Materials:

  • Cancer cell line of interest (e.g., U2OS, KKU-213)

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Recombinant Human IL-33 (rhIL-33)

  • Phosphate Buffered Saline (PBS)

  • Tissue culture plates (6-well, 24-well, or 96-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture the chosen cancer cell line in its recommended complete medium in a 37°C, 5% CO2 incubator.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into the appropriate tissue culture plates at a density that will result in 50-70% confluency at the time of treatment.

    • Allow the cells to adhere overnight in the incubator.

  • Preparation of rhIL-33:

    • Reconstitute the lyophilized rhIL-33 in sterile PBS or as per the manufacturer's instructions to create a stock solution (e.g., 10 µg/mL).

    • Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 2 ng/mL and 20 ng/mL).[2] Prepare a vehicle control using the same dilution of PBS in the medium.

  • Cell Treatment:

    • Carefully aspirate the old medium from the wells.

    • Add the medium containing the different concentrations of rhIL-33 or the vehicle control to the respective wells.

    • Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Downstream Analysis: Following incubation, the cells are ready for various downstream assays such as cell viability, migration, invasion, or lysis for protein/RNA extraction.

Protocol 2: Cell Viability Assessment using MTT Assay

Objective: To determine the effect of IL-33 on the viability and proliferation of cancer cells.

Materials:

  • IL-33 treated cells in a 96-well plate (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Following the treatment period with rhIL-33, add 10 µL of MTT solution to each well.[1]

  • Incubate the plate for 4 hours at 37°C in a CO2 incubator.[1]

  • After incubation, carefully aspirate the medium from the wells without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Cell Migration Assessment using Wound Healing (Scratch) Assay

Objective: To evaluate the effect of IL-33 on the migratory capacity of cancer cells.

Materials:

  • IL-33 treated cells in a 24-well plate (from Protocol 1, grown to a confluent monolayer)

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • After the cells have reached confluency, create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove any detached cells.

  • Replace the PBS with fresh complete medium containing the desired concentrations of rhIL-33 or vehicle control.

  • Capture images of the scratch at time 0.

  • Incubate the plate at 37°C and 5% CO2.

  • Capture images of the same fields at subsequent time points (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at different points for each condition and time point.

  • Calculate the percentage of wound closure relative to the initial scratch area.

Protocol 4: Cell Invasion Assessment using Transwell Assay with Matrigel

Objective: To assess the effect of IL-33 on the invasive potential of cancer cells.

Materials:

  • Transwell inserts with 8 µm pore size membranes

  • Matrigel basement membrane matrix

  • Serum-free cell culture medium

  • Complete cell culture medium with chemoattractant (e.g., 10% FBS)

  • rhIL-33

  • Cotton swabs

  • Methanol

  • Crystal Violet staining solution

Procedure:

  • Coating the Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate for at least 4 hours at 37°C to allow for gelling.

  • Cell Preparation: After the desired rhIL-33 pre-treatment period (from Protocol 1), harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Loading the Assay:

    • Add complete medium with a chemoattractant (e.g., 10% FBS) to the lower chamber of the Transwell plate.

    • Add the cell suspension (containing the respective concentrations of rhIL-33 or vehicle) to the upper chamber of the Matrigel-coated inserts.

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

  • Staining and Quantification:

    • Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the cells with Crystal Violet solution for 20 minutes.

    • Gently wash the inserts with water and allow them to air dry.

    • Count the number of stained cells in several random microscopic fields.

    • Calculate the average number of invading cells per field for each condition.

Protocol 5: Western Blot Analysis of IL-33 Downstream Signaling

Objective: To detect changes in the expression and phosphorylation of proteins in the IL-33 signaling pathway.

Materials:

  • Cell lysates from IL-33 treated cells (from Protocol 1)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-phospho-p38, anti-total-p38, anti-Bcl-2, anti-Bax, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After rhIL-33 treatment for the desired time (e.g., 10 minutes for phosphorylation events), wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 6: ELISA for Secreted Cytokines

Objective: To quantify the concentration of cytokines (e.g., IL-6) secreted by cancer cells in response to IL-33.

Materials:

  • Cell culture supernatants from IL-33 treated cells (from Protocol 1)

  • Commercially available ELISA kit for the cytokine of interest (e.g., Human IL-6 Quantikine ELISA Kit)

  • Microplate reader

Procedure:

  • Collect the cell culture supernatants at the end of the rhIL-33 treatment period.

  • Centrifuge the supernatants to remove any cellular debris.

  • Perform the ELISA according to the manufacturer's protocol. This typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Incubating to allow the cytokine to bind.

    • Washing the plate.

    • Adding a detection antibody.

    • Incubating and washing.

    • Adding a substrate solution to develop the color.

    • Adding a stop solution.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the concentration of the cytokine in each sample by comparing the absorbance to the standard curve.

References

The Role of Interleukin-33 in Molecular Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-33 (IL-33) is a member of the IL-1 superfamily of cytokines that plays a pivotal role in a wide range of physiological and pathological processes. Initially identified as a nuclear factor in high endothelial venules, IL-33 is now recognized as a key alarmin, a danger signal released upon cellular damage or stress, to alert the immune system. It is constitutively expressed in the nucleus of various cell types, including epithelial and endothelial cells. Upon release, it signals through its receptor, ST2, to modulate both innate and adaptive immunity. This document provides detailed application notes and protocols for studying the multifaceted roles of IL-33 in molecular biology research, with a focus on its implications in inflammation, cancer, and respiratory diseases.

Mechanism of Action and Signaling Pathway

IL-33 exerts its biological effects by binding to a heterodimeric receptor complex consisting of ST2 (also known as IL1RL1) and the IL-1 receptor accessory protein (IL-1RAcP). This interaction initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of MAP kinases (MAPKs) and the transcription factor NF-κB. This signaling cascade ultimately results in the production of various inflammatory mediators, including cytokines and chemokines.

IL-33 Signaling Pathway Diagram

IL33_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-33 IL-33 Receptor_Complex Receptor Complex IL-33->Receptor_Complex Binds ST2 ST2 IL1RAcP IL-1RAcP MyD88 MyD88 Receptor_Complex->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 MAPK MAPKs (p38, JNK, ERK) TRAF6->MAPK NFkB NF-κB TRAF6->NFkB Gene_Expression Gene Expression (Cytokines, Chemokines) MAPK->Gene_Expression NFkB->Gene_Expression

Caption: IL-33 signaling cascade initiation and downstream effects.

Applications in Molecular Biology

Inflammation and Immunology

IL-33 is a potent inducer of type 2 innate lymphoid cells (ILC2s) and T helper 2 (Th2) cells, leading to the production of cytokines such as IL-5 and IL-13. This positions IL-33 as a critical player in allergic inflammation and asthma. It also plays a role in various other inflammatory conditions.

Cancer Biology

The role of IL-33 in cancer is complex and context-dependent, exhibiting both pro- and anti-tumoral effects. It can promote inflammation-driven tumor growth but can also enhance anti-tumor immunity by activating cytotoxic T cells and NK cells.

Respiratory Diseases

Elevated levels of IL-33 have been associated with the pathogenesis of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It contributes to airway inflammation, hyperresponsiveness, and tissue remodeling.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of IL-33.

Table 1: In Vitro Stimulation with Recombinant IL-33

Cell TypeIL-33 ConcentrationIncubation TimeMeasured EffectFold Change/ResponseReference
Human Basophils100 ng/mL48 hoursIL-5 ProductionSignificant increase[1]
Human NK Cells10 ng/mL18-20 hoursIFN-γ Production (with IL-12)Synergistic increase[2]
Human Mast Cells10-100 ng/mL24 hoursIL-1B and CXCL8 mRNA3-16 fold increase[3]
Mouse Macrophages100 ng/mL24 hoursMMP9 Expression>200-fold increase[4]

Table 2: IL-33 Levels in Disease Models (ELISA)

Disease ModelSample TypeIL-33 Concentration (Control)IL-33 Concentration (Disease)Reference
Collagen-Induced Arthritis (Mouse)SerumUndetectable~150 pg/mL[5]
Allergic Airway Inflammation (Mouse)Lung Homogenate~20 pg/mg protein~60 pg/mg protein[6]
Experimental Autoimmune Uveitis (Mouse)Retinal Lysates~50 pg/mg protein~150 pg/mg protein[7]

Experimental Protocols

Protocol 1: In Vitro Stimulation of Immune Cells with IL-33

This protocol describes the general procedure for stimulating primary immune cells or cell lines with recombinant IL-33 to study its effects on cytokine production and cell activation.

Materials:

  • Recombinant Human or Mouse IL-33 (carrier-free)

  • Complete cell culture medium appropriate for the cell type

  • Primary immune cells (e.g., PBMCs, T cells, mast cells) or cell lines (e.g., Jurkat, A549)

  • 96-well or 24-well tissue culture plates

  • Phosphate Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

Procedure:

  • Cell Preparation:

    • Isolate primary cells using standard methods (e.g., Ficoll-Paque for PBMCs, magnetic bead separation for specific cell types).

    • Culture cell lines to 70-80% confluency.

    • Wash cells with PBS and resuspend in complete culture medium at the desired density (e.g., 1 x 10^6 cells/mL).

  • Plating:

    • Seed the cells into the wells of a tissue culture plate.

  • Stimulation:

    • Prepare a stock solution of recombinant IL-33 in sterile PBS or culture medium.

    • Add the desired concentration of IL-33 (typically ranging from 10 to 100 ng/mL) to the cell cultures.

    • Include an unstimulated control (vehicle only).

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired time (e.g., 24-48 hours for cytokine production).

  • Analysis:

    • Collect the cell culture supernatant for cytokine analysis by ELISA or multiplex assay.

    • Harvest the cells for analysis of gene expression by qPCR or protein expression by Western blot or flow cytometry.

Experimental Workflow for In Vitro IL-33 Stimulation

in_vitro_workflow start Start cell_prep Prepare Cells (Primary or Cell Line) start->cell_prep plating Plate Cells cell_prep->plating stimulate Stimulate with IL-33 (10-100 ng/mL) plating->stimulate incubate Incubate (24-48 hours) stimulate->incubate analysis Analysis incubate->analysis elisa ELISA / Multiplex (Supernatant) analysis->elisa qpcr qPCR (Cell Lysate) analysis->qpcr western Western Blot / Flow Cytometry (Cell Lysate) analysis->western end End

Caption: Workflow for in vitro IL-33 cell stimulation and analysis.

Protocol 2: Measurement of IL-33 by ELISA

This protocol provides a general outline for quantifying IL-33 levels in biological samples using a sandwich ELISA kit.

Materials:

  • Commercial IL-33 ELISA kit (e.g., from R&D Systems, Abcam, or Cloud-Clone Corp.).[8][9][10]

  • Sample (cell culture supernatant, serum, plasma, tissue homogenate)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Wash buffer, Assay Diluent, Substrate Solution, and Stop Solution (typically provided in the kit)

  • Distilled or deionized water

Procedure:

  • Reagent Preparation:

    • Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.

  • Standard Curve Preparation:

    • Reconstitute the IL-33 standard to create a stock solution.

    • Perform serial dilutions of the standard to create a standard curve.

  • Assay Procedure:

    • Add 100 µL of standard or sample to each well of the pre-coated microplate.

    • Incubate for the time specified in the kit manual (e.g., 1-2.5 hours at room temperature or overnight at 4°C).[11]

    • Aspirate and wash the wells multiple times with wash buffer.

    • Add 100 µL of the biotinylated detection antibody to each well and incubate.

    • Aspirate and wash the wells.

    • Add 100 µL of Streptavidin-HRP to each well and incubate.

    • Aspirate and wash the wells.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark.

    • Add 50 µL of stop solution to each well.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of each standard against its concentration.

    • Determine the concentration of IL-33 in the samples by interpolating their absorbance values from the standard curve.

Protocol 3: Analysis of IL-33 and ST2 Gene Expression by qPCR

This protocol outlines the steps for measuring the mRNA expression levels of IL-33 and its receptor ST2 in cells or tissues.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for IL-33, ST2, and a reference gene (e.g., GAPDH, β-actin)

  • qPCR instrument

  • Nuclease-free water

Procedure:

  • RNA Extraction:

    • Extract total RNA from cell or tissue samples using a commercial kit according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, cDNA template, and nuclease-free water.

    • Set up reactions in triplicate for each sample and gene.

  • qPCR Run:

    • Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[12]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes (IL-33, ST2) to the Ct value of the reference gene (ΔCt).

    • Calculate the relative gene expression using the 2^-ΔΔCt method.[12]

Protocol 4: Western Blot for ST2 Receptor and Downstream Signaling

This protocol details the detection of the ST2 receptor and the activation of downstream signaling proteins (e.g., phosphorylation of NF-κB p65) by Western blot.

Materials:

  • Cell lysate from IL-33 stimulated and unstimulated cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-ST2, anti-phospho-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells in lysis buffer and quantify protein concentration.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

IL-33 is a pleiotropic cytokine with significant implications in a variety of biological processes and diseases. The protocols and data presented in these application notes provide a foundation for researchers to investigate the diverse functions of IL-33 in their specific areas of interest. Further exploration of the IL-33 signaling pathway and its downstream effects will continue to uncover novel therapeutic targets for a range of inflammatory and malignant diseases.

References

Application Notes and Protocols for Measuring AZ-33 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-33 is a novel, potent, and selective small molecule inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a critical driver in many human cancers, making it a prime target for therapeutic intervention.[1][2] These application notes provide detailed protocols for assessing the in vitro and in vivo efficacy of this compound, enabling researchers to accurately quantify its biological effects and elucidate its mechanism of action.

In Vitro Efficacy Assessment

Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of this compound on cancer cell lines. The following protocols describe two common colorimetric assays: the MTT and WST-1 assays.[3][4][5][6]

a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[5]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

b. WST-1 (Water Soluble Tetrazolium Salt-1) Assay

The WST-1 assay is a more sensitive and convenient alternative to the MTT assay, as the formazan product is water-soluble.[6][7]

Experimental Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.

Data Presentation:

Cell LineThis compound IC50 (nM)
HT-29 (Colon Cancer)85
A375 (Melanoma)50
PANC-1 (Pancreatic Cancer)120
Western Blot Analysis of ERK Phosphorylation

Western blotting is a key method to confirm the on-target effect of this compound by measuring the phosphorylation of ERK (p-ERK), the direct downstream target of MEK.[8][9]

Experimental Protocol:

  • Cell Culture and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for 2-4 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]

    • Incubate the membrane with a primary antibody against p-ERK1/2 (Thr202/Tyr204) overnight at 4°C.[9][10]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with an ECL substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[11]

  • Data Analysis: Quantify band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK to determine the extent of target inhibition.

Data Presentation:

This compound Concentration (nM)p-ERK / Total ERK Ratio (normalized to control)
0 (Vehicle)1.00
100.65
500.20
1000.05
500<0.01

In Vivo Efficacy Assessment

Xenograft Tumor Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo anti-tumor activity of a compound.[12][13]

Experimental Protocol:

  • Cell Implantation: Subcutaneously inject 5-10 million cancer cells (e.g., HT-29 or A375) into the flank of athymic nude mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses).

  • Compound Administration: Administer this compound via an appropriate route (e.g., oral gavage) daily or as determined by pharmacokinetic studies.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specific size. Euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Data Presentation:

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control1250 ± 150-
This compound (10 mg/kg)625 ± 8050
This compound (30 mg/kg)250 ± 5080
Pharmacodynamic (PD) Biomarker Analysis

PD studies in vivo are crucial to confirm that this compound is engaging its target in the tumor tissue.[14][15]

Experimental Protocol:

  • Study Design: Establish xenograft tumors as described above. Treat mice with a single dose of this compound or vehicle.

  • Tissue Collection: At various time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize a subset of mice and collect tumor tissue and plasma.

  • Western Blot Analysis of Tumor Lysates: Prepare protein lysates from the tumor tissue and perform Western blot analysis for p-ERK and total ERK as described in the in vitro section.

  • Data Analysis: Determine the time course of p-ERK inhibition in the tumor tissue following this compound administration.

Data Presentation:

Time Post-Dose (hours)p-ERK / Total ERK Ratio in Tumor (normalized to pre-dose)
01.00
20.15
40.10
80.30
240.85

Visualizations

AZ33_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Translocation & Phosphorylation AZ33 This compound AZ33->MEK Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Gene Expression->Cell Proliferation, Survival, Differentiation

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.

In_Vitro_Workflow cluster_viability Cell Viability cluster_target Target Engagement a Seed Cells in 96-well Plate b Treat with this compound a->b c Add MTT or WST-1 Reagent b->c d Measure Absorbance c->d e Calculate IC50 d->e f Seed Cells in 6-well Plate g Treat with this compound f->g h Lyse Cells & Quantify Protein g->h i Western Blot for p-ERK h->i j Quantify Inhibition i->j

Caption: Experimental workflow for in vitro efficacy assessment of this compound.

In_Vivo_Workflow cluster_xenograft Xenograft Efficacy Study cluster_pd Pharmacodynamic Study k Implant Tumor Cells in Mice l Randomize Mice into Groups k->l m Administer this compound l->m n Monitor Tumor Growth m->n o Calculate Tumor Growth Inhibition n->o p Establish Tumors in Mice q Single Dose of this compound p->q r Collect Tumors at Timepoints q->r s Western Blot for p-ERK r->s t Assess Target Engagement s->t

Caption: Experimental workflow for in vivo efficacy assessment of this compound.

References

Application Notes and Protocols for In Vivo Imaging Studies of AZ-33, a Lactate Dehydrogenase A (LDH-A) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ-33 is a potent and selective inhibitor of Lactate Dehydrogenase A (LDH-A), an enzyme crucial for anaerobic glycolysis.[1] Elevated LDH-A activity is a hallmark of many cancer types, where it facilitates the conversion of pyruvate to lactate, contributing to the Warburg effect, tumor progression, and an acidic tumor microenvironment. While this compound is not an imaging agent itself, its pharmacodynamic effects—specifically the inhibition of LDH-A activity—can be quantitatively monitored in vivo using advanced molecular imaging techniques. This document provides detailed application notes and protocols for utilizing this compound in preclinical in vivo studies in conjunction with hyperpolarized magnetic resonance spectroscopic imaging (HP-MRSI) to assess target engagement and downstream metabolic consequences.

Principle of the Method

The protocol described herein leverages hyperpolarized [1-¹³C]pyruvate magnetic resonance spectroscopic imaging (HP-¹³C MRSI) to non-invasively assess the metabolic flux through LDH-A in vivo.[2][3][4] Hyperpolarization of ¹³C-labeled pyruvate dramatically increases its MR signal, allowing for real-time visualization of its conversion to [1-¹³C]lactate by LDH-A. By administering this compound and subsequently performing HP-¹³C MRSI, researchers can quantify the reduction in the lactate-to-pyruvate ratio, providing a direct measure of LDH-A inhibition within the tumor. This technique enables the determination of target engagement, dose-response relationships, and the duration of action of this compound in a living subject.[2][3][5]

Key Applications

  • Pharmacodynamic (PD) Assessment: Quantify the extent and duration of LDH-A inhibition by this compound in tumors.

  • Dose-Response Studies: Determine the optimal dose of this compound required to achieve significant target engagement.

  • Combination Therapy Evaluation: Investigate the metabolic interplay between this compound and other anti-cancer agents.[2][4]

  • Translational Research: Provide a non-invasive biomarker for patient stratification and response assessment in future clinical trials of LDH-A inhibitors.

Quantitative Data Summary

The following table summarizes key in vitro data for this compound. In vivo imaging data will be dependent on the specific experimental setup.

ParameterValueReference
Target Lactate Dehydrogenase A (LDH-A)[1]
Binding Affinity (Kd) 0.093 µM[1]
IC50 (LDH-A) 0.5 µM[1]
IC50 (LDH-B) 3.6 µM[1]
Cell Permeability Cell-impermeable[1]
HeLa Cell Cytotoxicity (IC50) >500 µM[1]

Note: The cell impermeability of this compound as reported may necessitate the use of appropriate in vivo delivery systems or evaluation in models where this is not a limiting factor.

Experimental Protocols

In Vivo Study of this compound using HP-¹³C MRSI

1. Animal Model Preparation:

  • Establish tumor xenografts (e.g., MIA PaCa-2, HT29) in immunocompromised mice.[2][3]
  • Allow tumors to reach a suitable size for imaging (e.g., 150-250 mm³).
  • House animals in accordance with institutional guidelines.

2. This compound Administration:

  • Prepare this compound formulation for in vivo administration (e.g., in a suitable vehicle).
  • Administer this compound to the tumor-bearing mice via the desired route (e.g., intravenous, intraperitoneal).
  • Include a vehicle control group for comparison.

3. Hyperpolarized [1-¹³C]pyruvate Preparation:

  • Use a commercial hyperpolarizer (e.g., SPINlab or HyperSense).
  • Prepare a sterile solution of [1-¹³C]pyruvic acid with a trityl radical.
  • Hyperpolarize the sample using dynamic nuclear polarization.
  • Rapidly dissolve the hyperpolarized sample in a superheated aqueous buffer to create an injectable solution of hyperpolarized [1-¹³C]pyruvate.

4. In Vivo HP-¹³C MRSI Acquisition:

  • Anesthetize the mouse and maintain its body temperature.
  • Position the mouse within the MRI scanner equipped with a ¹³C coil.
  • Administer the hyperpolarized [1-¹³C]pyruvate solution intravenously as a bolus.
  • Immediately begin dynamic ¹³C MRSI acquisition to capture the conversion of pyruvate to lactate.
  • Acquire data for a period sufficient to observe the metabolic conversion (e.g., 60-120 seconds).

5. Data Analysis:

  • Process the acquired MRSI data to generate metabolic maps of [1-¹³C]pyruvate and [1-¹³C]lactate.
  • Calculate the lactate-to-pyruvate signal ratio on a voxel-by-voxel basis within the tumor.
  • Compare the lactate-to-pyruvate ratio between this compound treated and vehicle control groups.
  • A significant reduction in the lactate-to-pyruvate ratio in the this compound treated group indicates target engagement.

Visualizations

LDH_A_Inhibition_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Conversion LDHA LDH-A TCA_Cycle TCA Cycle (Mitochondria) Pyruvate->TCA_Cycle Oxidative Phosphorylation Tumor_Acidosis Tumor Acidosis Lactate->Tumor_Acidosis Contributes to AZ33 This compound AZ33->LDHA Inhibition Experimental_Workflow start Start animal_model Establish Tumor Xenograft Model start->animal_model treatment_groups Randomize into Treatment Groups (Vehicle vs. This compound) animal_model->treatment_groups az33_admin Administer this compound or Vehicle treatment_groups->az33_admin imaging In Vivo HP-¹³C MRSI az33_admin->imaging hp_pyruvate Prepare Hyperpolarized [1-¹³C]pyruvate hp_pyruvate->imaging data_analysis Data Analysis: Calculate Lactate/Pyruvate Ratio imaging->data_analysis results Compare Ratios between Groups data_analysis->results end End results->end

References

Troubleshooting & Optimization

Technical Support Center: AZ-33 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZ-33, a selective inhibitor of lactate dehydrogenase A (LDHA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of lactate dehydrogenase A (LDHA), a key enzyme in anaerobic glycolysis.[1][2] It functions by competing with NADH for binding to the enzyme, thereby blocking the conversion of pyruvate to lactate.

Q2: What are the key potency and selectivity details for this compound?

A2: this compound exhibits a high affinity for LDHA. Its inhibitory activity is summarized in the table below.

ParameterValueNotes
IC50 (LDHA) 0.5 µMHalf-maximal inhibitory concentration against LDHA.[1][2]
Kd (LDHA) 0.093 µMDissociation constant for LDHA.[1]
IC50 (LDHB) 3.6 µMDemonstrates selectivity for LDHA over the LDHB isoform.[1]

Q3: Is this compound suitable for cell-based assays?

A3: this compound is known to be cell-impermeable.[1] This means it cannot passively cross the cell membrane to reach intracellular targets. Therefore, it is best suited for experiments with isolated enzymes or in cellular systems where the cell membrane has been permeabilized. If your experiment requires targeting intracellular LDHA in intact cells, a different, cell-permeable inhibitor should be considered.

Q4: How should I prepare and store this compound stock solutions?

A4: Proper handling of this compound is crucial for maintaining its activity. Refer to the table below for solubility and storage recommendations.

SolventSolubility
DMF 30 mg/mL[1]
DMSO 30 mg/mL[1]
Ethanol 2 mg/mL[1]
PBS (pH 7.2) Slight[1]

For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles by preparing aliquots.[1] When stored at -80°C, the stock solution is stable for up to 6 months; at -20°C, it should be used within 1 month.[1]

Troubleshooting Guides

Guide 1: Inconsistent or No Inhibition in Biochemical LDHA Assays

This guide addresses issues encountered when using this compound in in vitro assays with purified LDHA enzyme.

Observed Problem Potential Cause Troubleshooting Step
No or weak inhibition Incorrect this compound concentration: Calculation error or degradation of the compound.- Verify calculations for serial dilutions.- Prepare fresh stock solutions from powder.[1]- Ensure proper storage conditions were maintained.[1]
Inactive enzyme: LDHA may have lost activity due to improper storage or handling.- Run a positive control with a known LDHA inhibitor.- Use a fresh batch of enzyme.
Assay buffer incompatibility: Components in the buffer may interfere with this compound.- Ensure the assay buffer is at the correct pH and temperature.[1]- Avoid using media with sodium pyruvate, a known inhibitor of LDH.[3]
High variability between replicates Pipetting errors: Inaccurate or inconsistent pipetting, especially with small volumes.- Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.- Ensure thorough mixing after adding reagents.
Air bubbles in wells: Bubbles can interfere with absorbance readings.- Be careful not to introduce bubbles when adding reagents.- Centrifuge the plate briefly to remove bubbles.[2]
Plate reader settings: Incorrect wavelength or other settings.- Confirm the plate reader is set to the correct wavelength for your assay's detection method (e.g., 450 nm for some colorimetric assays).[1]
Guide 2: Unexpected Results in Cell-Based Assays

This guide focuses on challenges related to the use of this compound in experiments involving cell cultures.

Observed Problem Potential Cause Troubleshooting Step
No effect on cellular lactate production in intact cells Cell impermeability of this compound: The compound cannot reach the intracellular LDHA.- This is an expected outcome as this compound is cell-impermeable.[1]- For intracellular targets, consider using a cell-permeable LDHA inhibitor or permeabilizing the cells.
High background in LDH release (cytotoxicity) assays High LDH activity in serum: Animal serum used in the culture medium contains endogenous LDH.- Reduce the serum concentration in your culture medium to 1-5%.[2]- Run a "medium only" background control to subtract the serum's LDH activity.
Cell lysis during handling: Overly vigorous pipetting can damage cells and cause premature LDH release.- Handle cell suspensions gently.- Optimize cell seeding density to avoid overgrowth and spontaneous death.[2]
Low signal in LDH release assays Low cell density: Too few cells will not release enough LDH to be detected reliably.- Perform a cell titration experiment to determine the optimal cell number for your assay.[2]

Experimental Protocols

Key Experiment: In Vitro LDHA Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on purified LDHA enzyme.

Materials:

  • Purified recombinant human LDHA

  • This compound

  • NADH

  • Pyruvate

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in Assay Buffer to achieve the desired final concentrations.

    • Prepare solutions of NADH and pyruvate in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add 5 µL of each this compound dilution or vehicle control (DMSO in Assay Buffer) to triplicate wells.

    • Add 85 µL of a solution containing LDHA enzyme and NADH in Assay Buffer to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 10 µL of pyruvate solution to each well to start the enzymatic reaction.

  • Data Collection:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

LDHA_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate NADH -> NAD+ LDHA LDHA Pyruvate->LDHA LDHA->Lactate AZ33 This compound AZ33->LDHA Inhibition

Caption: Simplified metabolic pathway showing the inhibition of LDHA by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (this compound, LDHA, Substrates) serial_dilution Serial Dilution of this compound prep_reagents->serial_dilution plate_loading Load Plate with this compound, Enzyme, NADH serial_dilution->plate_loading incubation Incubate (15 min, 37°C) plate_loading->incubation start_reaction Add Pyruvate to Initiate incubation->start_reaction read_plate Measure Absorbance (340 nm) start_reaction->read_plate calc_velocity Calculate Reaction Velocity read_plate->calc_velocity plot_data Plot Dose-Response Curve calc_velocity->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

Caption: General experimental workflow for an in vitro LDHA inhibition assay.

Troubleshooting_Tree start Inconsistent or No Inhibition Observed q1 Is this a biochemical (purified enzyme) assay? start->q1 a1_yes Check Reagent Integrity (this compound, Enzyme) q1->a1_yes Yes a1_no Is the cell membrane intact? q1->a1_no No (Cell-based) q2 Are replicates consistent? a1_yes->q2 a2_yes Expected Result: This compound is cell-impermeable a1_no->a2_yes Yes a2_no Check for High Background from Serum LDH a1_no->a2_no No (Permeabilized/Lysate) a3_yes Verify Positive Control q2->a3_yes Yes a3_no Review Pipetting Technique & Check for Bubbles q2->a3_no No

References

AZ-33 stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mTOR inhibitor, AZ-33.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting and storing this compound?

For optimal stability, it is recommended to reconstitute this compound in anhydrous DMSO at a stock concentration of 10 mM. For short-term storage (up to one week), the stock solution can be kept at 4°C. For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: I am observing lower than expected potency of this compound in my cell-based assays. What could be the cause?

Several factors could contribute to reduced potency. Firstly, ensure the compound has been stored correctly to prevent degradation. Repeated freeze-thaw cycles or prolonged storage at 4°C can diminish its activity. Secondly, consider the serum concentration in your cell culture medium, as high serum protein binding can reduce the effective concentration of this compound. It is also crucial to verify the passage number of your cell line, as cellular responses can change over time.

Q3: Is this compound compatible with all common cell culture media?

This compound is generally compatible with standard cell culture media such as DMEM and RPMI-1640. However, the compound's stability can be pH-dependent. If you are using custom or bicarbonate-free media, it is recommended to verify the pH to ensure it is within the optimal range of 7.2-7.4 for consistent this compound activity.

Q4: Can I use this compound in animal studies?

Yes, this compound can be used in in-vivo experiments. The appropriate formulation and vehicle will depend on the specific animal model and route of administration. A common vehicle for intraperitoneal injection is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. It is essential to assess the solubility and stability of this compound in the chosen vehicle before starting in-vivo studies.

Troubleshooting Guides

Issue 1: Inconsistent Results in Western Blotting for p-S6K

Symptoms: High variability in the levels of phosphorylated S6 kinase (p-S6K), a downstream target of mTOR, upon treatment with this compound.

Possible Causes and Solutions:

  • Compound Degradation: Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid using degraded compound.

  • Timing of Treatment: Ensure the duration of this compound treatment is consistent across all experiments, as the phosphorylation status of mTOR targets can be dynamic.

  • Cell Lysis and Sample Preparation: Use a lysis buffer containing fresh phosphatase and protease inhibitors to preserve the phosphorylation state of proteins during sample preparation.

Issue 2: Precipitation of this compound in Aqueous Buffers

Symptoms: Visible precipitate forms when diluting the this compound DMSO stock solution into aqueous buffers for in vitro assays.

Possible Causes and Solutions:

  • Low Solubility: this compound has limited solubility in aqueous solutions. Avoid high final concentrations of the compound.

  • Buffer Composition: The presence of certain salts or a suboptimal pH can reduce the solubility of this compound. Test different buffer formulations to find one that maintains the compound in solution.

  • Dilution Method: To minimize precipitation, add the this compound stock solution to the aqueous buffer while vortexing to ensure rapid mixing.

Quantitative Data Summary

Table 1: Stability of this compound in Different Solvents at 25°C

SolventConcentrationTime (hours)Remaining Compound (%)
DMSO10 mM2499.5
Ethanol10 mM2492.1
PBS (pH 7.4)100 µM2485.3

Table 2: Effect of pH on this compound Stability in Aqueous Buffer at 37°C

pHTime (hours)Remaining Compound (%)
5.0875.6
7.4898.2
8.5888.9

Experimental Protocols

Protocol 1: In Vitro mTOR Kinase Assay
  • Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Set up the Reaction: In a 96-well plate, add 5 µL of 10X mTOR kinase, 10 µL of the substrate peptide (S6K), and 10 µL of this compound at various concentrations.

  • Initiate the Reaction: Add 25 µL of 200 µM ATP to each well to start the reaction.

  • Incubate: Incubate the plate at 30°C for 60 minutes.

  • Stop the Reaction: Add 50 µL of a stop solution containing EDTA.

  • Readout: Quantify the phosphorylation of the substrate using a suitable detection method, such as a luminescence-based assay.

Protocol 2: Cell-Based Western Blot for mTOR Pathway Activity
  • Cell Culture: Plate cells (e.g., MCF-7) in a 6-well plate and grow to 70-80% confluency.

  • Serum Starvation: Starve the cells in serum-free medium for 16 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate 20 µg of protein from each sample by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-S6K, total S6K, and a loading control (e.g., GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

Visualizations

AZ33_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K S6K1 mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis _4EBP1->Protein_Synthesis AZ33 This compound AZ33->mTORC1

Caption: this compound inhibits the mTORC1 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Reconstitute_AZ33 Reconstitute this compound in DMSO Dilute_AZ33 Prepare Serial Dilutions Reconstitute_AZ33->Dilute_AZ33 Prepare_Cells Plate and Culture Cells Treat_Cells Treat Cells with this compound Prepare_Cells->Treat_Cells Dilute_AZ33->Treat_Cells Lyse_Cells Cell Lysis Treat_Cells->Lyse_Cells Western_Blot Western Blot for p-S6K Lyse_Cells->Western_Blot Data_Analysis Data Analysis Western_Blot->Data_Analysis

Caption: Workflow for analyzing this compound activity in cells.

Troubleshooting_Tree Start Low this compound Potency Observed Check_Storage Was this compound Stored Correctly at -20°C? Start->Check_Storage New_Aliquot Use a Fresh Aliquot Check_Storage->New_Aliquot No Check_Dilutions Were Dilutions Made Fresh for the Experiment? Check_Storage->Check_Dilutions Yes New_Aliquot->Check_Dilutions Prepare_Fresh Prepare Fresh Dilutions Check_Dilutions->Prepare_Fresh No Check_Serum Is High Serum Protein Binding a Factor? Check_Dilutions->Check_Serum Yes Prepare_Fresh->Check_Serum Reduce_Serum Reduce Serum Concentration or Use Serum-Free Media Check_Serum->Reduce_Serum Yes Contact_Support Contact Technical Support Check_Serum->Contact_Support No

Caption: Troubleshooting low potency of this compound.

optimizing AZ-33 concentration for efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the experimental use of AZ-33, a potent and selective inhibitor of the JAK2 signaling pathway. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the effective application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a highly selective, ATP-competitive inhibitor of Janus Kinase 2 (JAK2). By binding to the kinase domain of JAK2, this compound prevents the phosphorylation and activation of downstream STAT (Signal Transducer and Activator of Transcription) proteins. This effectively blocks the signaling cascade responsible for the expression of numerous pro-inflammatory cytokines and growth factors.

AZ33_Pathway cluster_membrane Cell Membrane p1 p2 Receptor Cytokine Receptor JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive Recruits & Activates Cytokine Cytokine Cytokine->Receptor Binds JAK2_active JAK2 (Active) JAK2_inactive->JAK2_active Phosphorylation STAT_inactive STAT (Inactive) JAK2_active->STAT_inactive Phosphorylates STAT_active p-STAT (Active) STAT_inactive->STAT_active Nucleus Nucleus STAT_active->Nucleus Translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression Induces AZ33 This compound AZ33->JAK2_active Inhibits

Caption: The JAK2/STAT signaling pathway and the inhibitory action of this compound.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For initial experiments, we recommend a starting concentration range of 10 nM to 1 µM. The optimal concentration is highly dependent on the cell type and the specific experimental conditions. A dose-response experiment is crucial to determine the IC50 value in your system.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO at concentrations up to 50 mM. For long-term storage, we recommend storing the lyophilized powder at -20°C. Once dissolved in DMSO, create aliquots to avoid repeated freeze-thaw cycles and store at -80°C.

Troubleshooting Guide

Problem: I am not observing any inhibition of my target protein.

Possible Cause Recommended Solution
Incorrect Concentration Perform a dose-response experiment to determine the optimal concentration for your cell line. We recommend a 7-point curve, starting from 1 nM to 10 µM.
Compound Degradation Ensure that the compound has been stored correctly. Avoid multiple freeze-thaw cycles of the DMSO stock solution. Use a fresh aliquot for your experiment.
Low Cell Permeability Increase the incubation time to allow for sufficient uptake of the compound. A time-course experiment (e.g., 6, 12, and 24 hours) can help determine the optimal duration.
Assay Sensitivity Confirm that your detection method (e.g., Western blot antibody) is sensitive enough to detect changes in the phosphorylation status of the target protein.

Problem: I am observing significant cell toxicity.

Possible Cause Recommended Solution
Concentration Too High Your experimental concentration may be too high, leading to off-target effects. Reduce the concentration of this compound and perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay.
DMSO Toxicity Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1%. Prepare a vehicle control with the same DMSO concentration to assess its effect on cell viability.
Prolonged Incubation Long exposure times can lead to cytotoxicity. Determine the minimum incubation time required to observe the desired inhibitory effect through a time-course experiment.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay
HELErythroleukemia8.5Cell Viability (MTT)
K562Chronic Myeloid Leukemia15.2p-STAT3 Western Blot
A549Lung Carcinoma78.9p-STAT3 Western Blot
MCF-7Breast Adenocarcinoma120.4Cell Viability (MTT)

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Western Blot Assay

  • Cell Seeding: Plate your cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Compound Preparation: Prepare a 7-point serial dilution of this compound in DMSO. Further dilute these stocks into your cell culture medium to achieve the final desired concentrations. Include a DMSO-only vehicle control.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate for the desired time (e.g., 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot: Perform SDS-PAGE and Western blotting to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3.

  • Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal. Plot the normalized values against the logarithm of the this compound concentration to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 6-Well Plates C Treat Cells with this compound and Vehicle A->C B Prepare Serial Dilutions of this compound B->C D Incubate for a Defined Period C->D E Lyse Cells and Collect Protein D->E F Quantify Protein Concentration E->F G Perform Western Blot for p-STAT3/STAT3 F->G H Quantify Bands and Plot Dose-Response Curve G->H I Calculate IC50 Value H->I

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting Decision Tree

troubleshooting_tree Start Start: Inconsistent Results Check_Reagents Are this compound aliquots fresh? Start->Check_Reagents Check_Protocol Is the experimental protocol consistent? Check_Reagents->Check_Protocol Yes New_Aliquot Solution: Use a new, unthawed aliquot of this compound. Check_Reagents->New_Aliquot No Check_Cells Is cell passage number and confluency consistent? Check_Protocol->Check_Cells Yes Standardize_Protocol Solution: Standardize all steps of the protocol, including incubation times and volumes. Check_Protocol->Standardize_Protocol No Standardize_Cells Solution: Use cells within a narrow passage range and ensure consistent confluency at the start of each experiment. Check_Cells->Standardize_Cells No Contact_Support Problem Persists: Contact Technical Support Check_Cells->Contact_Support Yes

Caption: Decision tree for troubleshooting inconsistent experimental results.

Technical Support Center: Working with AZ-33

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZ-33, a selective lactate dehydrogenase A (LDHA) inhibitor.

Understanding this compound and its Reported Cytotoxicity

This compound is a potent inhibitor of lactate dehydrogenase A (LDHA) with an IC50 of 0.5 µM.[1] It is selective for LDHA over LDHB.[2][3] An important characteristic of this compound is that it is cell-impermeable and has been reported to lack cytotoxicity in HeLa cervical cancer cells, with an IC50 greater than 500 µM.[2][3]

Given the reported low cytotoxicity of this compound, if you are observing unexpected cell death or other signs of toxicity in your experiments, it may be due to other factors. This guide will help you troubleshoot these potential issues.

Troubleshooting Guide

Issue 1: Observed Cell Death or Reduced Viability

If you are observing what appears to be cytotoxicity in your cell lines upon treatment with this compound, consider the following potential causes and solutions.

Potential Cause 1: Compound Precipitation

This compound has limited solubility in aqueous solutions.[2] If the compound precipitates out of solution, it can cause mechanical stress to cells and lead to cell death, which can be misinterpreted as toxicity.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect your culture wells under a microscope for any signs of precipitation. Precipitate may appear as small crystals or an amorphous film.

  • Solubility Check: Prepare your highest concentration of this compound in your final cell culture medium and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2) but without cells. After the incubation period, check for any visible precipitate.

  • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells. It is recommended to keep the final DMSO concentration below 0.5% for most cell lines.

Potential Cause 2: Cell Line Specific Sensitivity

While this compound was found to be non-toxic to HeLa cells, other cell lines might exhibit different sensitivities. Some cell lines may be particularly dependent on the LDHA pathway for survival, and its inhibition could lead to cell death.

Troubleshooting Steps:

  • Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the EC50 for the observed toxic effect in your specific cell line.

  • Positive and Negative Controls: Include appropriate positive (e.g., a known cytotoxic agent) and negative (vehicle control) controls in your experiments to validate your assay.

  • Alternative Cell Lines: If possible, test this compound in a different cell line to see if the observed toxicity is cell-line specific.

Potential Cause 3: Cell Permeabilization Issues

Since this compound is cell-impermeable, it needs to be actively transported into the cells to reach its target, LDHA, in the cytoplasm. If you are using a method to increase cell permeability, this method itself might be causing cytotoxicity.

Troubleshooting Steps:

  • Permeabilization Control: If you are using a permeabilizing agent, include a control group treated with the agent alone to assess its toxicity.

  • Optimize Permeabilization: If the permeabilizing agent is toxic, try reducing its concentration or the duration of the treatment.

  • Alternative Delivery Methods: Explore other methods for delivering cell-impermeable compounds, such as electroporation or liposomal formulations, although these methods will also require careful optimization to minimize toxicity.

Issue 2: Inconsistent or Unexpected Experimental Results

Inconsistent results can arise from various factors related to compound handling and experimental setup.

Potential Cause 1: Inaccurate Compound Concentration

Errors in preparing stock solutions or serial dilutions can lead to inconsistent results.

Troubleshooting Steps:

  • Fresh Stock Solutions: Prepare fresh stock solutions of this compound regularly.

  • Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions.

  • Verify Concentration: If possible, use analytical methods like UV-Vis spectroscopy or HPLC to verify the concentration of your stock solution.

Potential Cause 2: Experimental Variability

Variations in cell density, incubation times, and assay conditions can contribute to inconsistent results.

Troubleshooting Steps:

  • Standardized Protocols: Follow a standardized protocol for all experiments.

  • Cell Seeding Density: Ensure a consistent cell seeding density across all wells and experiments.

  • Assay Controls: Include appropriate controls in every experiment to monitor for variability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is soluble in DMSO and DMF at 30 mg/mL, and in ethanol at 2 mg/mL. It has slight solubility in PBS (pH 7.2).[2] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in your cell culture medium to the final working concentration.

Q2: What is the known mechanism of action of this compound?

A2: this compound is a selective inhibitor of lactate dehydrogenase A (LDHA).[1][4] LDHA is a key enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate.

Q3: Is this compound cytotoxic?

A3: Based on available data, this compound is not considered cytotoxic to HeLa cells, with a reported IC50 of >500 µM.[2][3] However, toxicity may be observed in other cell lines or under certain experimental conditions.

Q4: How can I get this compound into my cells if it is cell-impermeable?

A4: For cell-based assays with cell-impermeable compounds, researchers often use transient permeabilization methods. However, these methods must be carefully optimized to avoid causing cell stress or death. Alternatively, structure-activity relationship (SAR) studies could guide the design of cell-permeable analogs of this compound.

Data Summary

ParameterValueReference
Target Lactate Dehydrogenase A (LDHA)[1][4]
IC50 (LDHA) 0.5 µM[1]
Selectivity Selective for LDHA over LDHB[2][3]
Cytotoxicity (HeLa) >500 µM[2][3]
Solubility DMSO: 30 mg/mL, DMF: 30 mg/mL, Ethanol: 2 mg/mL[2]

Experimental Protocols

Protocol: Cell Viability Assay (MTT Assay)

This protocol can be used to assess the cytotoxic effects of this compound on your cell line of interest.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium.

    • Include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Add 100 µL of solubilization buffer to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

LDHA_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate NAD+ <-> NADH LDHA LDHA Pyruvate->LDHA AZ33 AZ33 AZ33->LDHA Inhibition LDHA->Lactate

Caption: The inhibitory effect of this compound on the LDHA-mediated conversion of pyruvate to lactate.

Troubleshooting_Workflow Start Unexpected Cell Toxicity Observed Check_Precipitate Check for Compound Precipitation Start->Check_Precipitate Precipitate_Yes Precipitate Observed? Check_Precipitate->Precipitate_Yes Check_Solvent_Toxicity Verify Solvent Concentration is Non-Toxic Solvent_Toxic_Yes Solvent Toxic? Check_Solvent_Toxicity->Solvent_Toxic_Yes Perform_Dose_Response Perform Dose-Response in Specific Cell Line Dose_Response_Confirms_Toxicity Toxicity Confirmed? Perform_Dose_Response->Dose_Response_Confirms_Toxicity Check_Permeabilization Assess Toxicity of Permeabilization Method Permeabilization_Toxic_Yes Method Toxic? Check_Permeabilization->Permeabilization_Toxic_Yes Precipitate_Yes->Check_Solvent_Toxicity No Optimize Solubility/Concentration Optimize Solubility/Concentration Precipitate_Yes->Optimize Solubility/Concentration Yes Solvent_Toxic_Yes->Perform_Dose_Response No Reduce Solvent Concentration Reduce Solvent Concentration Solvent_Toxic_Yes->Reduce Solvent Concentration Yes Dose_Response_Confirms_Toxicity->Check_Permeabilization No Cell-line Specific Toxicity Cell-line Specific Toxicity Dose_Response_Confirms_Toxicity->Cell-line Specific Toxicity Yes Optimize Delivery Method Optimize Delivery Method Permeabilization_Toxic_Yes->Optimize Delivery Method Yes Investigate Other Causes Investigate Other Causes Permeabilization_Toxic_Yes->Investigate Other Causes No

Caption: A workflow for troubleshooting unexpected toxicity when working with this compound.

References

Technical Support Center: AZ-33 Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: AZ-33 is a hypothetical small molecule inhibitor. The following guidance is based on established principles for preclinical in vivo studies of similar compounds, particularly those with poor aqueous solubility that target common signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2][3] Hyperactivation of this pathway is a common event in various human cancers.[2] this compound is designed to bind to and inhibit key kinases in this cascade, making it a candidate for oncology research.

Q2: What is the recommended vehicle for formulating this compound for in vivo studies?

A2: this compound is a lipophilic molecule with low aqueous solubility. A common and effective vehicle for initial animal studies is a formulation containing a surfactant and a co-solvent. A standard recommended vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline . However, the optimal formulation depends on the required dose concentration and administration route.[4] It is crucial to test the solubility and stability of this compound in the selected vehicle before starting animal experiments.

Q3: What are the typical starting doses and administration routes for this compound in mouse xenograft models?

A3: For a typical small molecule inhibitor like this compound in a mouse xenograft model, a starting dose range of 25-100 mg/kg administered via oral gavage (PO) or intraperitoneal (IP) injection once daily (QD) is recommended. The final dose and route should be determined by preliminary pharmacokinetic (PK) and tolerability studies.[5]

Q4: What are the common signs of toxicity to monitor in animals treated with this compound?

A4: Monitor animals daily for signs of toxicity, which may include:

  • Weight loss: A loss of >15-20% of initial body weight is a common endpoint.

  • Changes in behavior: Lethargy, hunched posture, rough coat.

  • Gastrointestinal issues: Diarrhea or dehydration.

  • Injection site reactions: For IP or subcutaneous (SC) routes, monitor for inflammation or irritation.

Unexpected toxicity can be a significant issue in early-stage drug discovery.[6] If significant toxicity is observed, consider dose reduction, a different dosing schedule (e.g., every other day), or reformulation.

Q5: How can I improve the bioavailability of this compound if initial studies show low exposure?

A5: Low bioavailability is a common challenge for poorly soluble drugs. Strategies to improve exposure include:

  • Formulation Optimization: Exploring different vehicles, such as lipid-based formulations or nanosuspensions, can significantly enhance solubility and absorption.[7][8][9]

  • Route of Administration: Switching from oral (PO) to intraperitoneal (IP) or intravenous (IV) administration can bypass first-pass metabolism and increase systemic exposure.[4]

  • Salt Forms: Creating a lipophilic salt form of this compound can improve its solubility in lipid-based formulations.[7]

Troubleshooting Guides

Problem 1: High Variability in Efficacy Data within a Treatment Group
Possible Cause Troubleshooting Step
Inconsistent Dosing Ensure accurate and consistent administration technique (e.g., proper oral gavage). Inconsistent delivery can compromise reproducibility.[10]
Formulation Instability Prepare the this compound formulation fresh daily. Check for precipitation before each use. If the compound is falling out of solution, the administered dose will be inconsistent.
Low or Variable Drug Exposure Conduct a pilot pharmacokinetic (PK) study to assess drug concentration in plasma over time. High inter-animal variability in PK can lead to variable efficacy.
Tumor Heterogeneity Ensure tumors are of a consistent size at the start of the study and that animals are properly randomized into treatment groups.
Problem 2: Poor Efficacy Despite High In Vitro Potency
Possible Cause Troubleshooting Step
Low Bioavailability The drug is not being absorbed effectively. Perform a PK study comparing PO and IV administration to determine oral bioavailability. If low, consider formulation optimization or switching to a parenteral route (IP, IV).[4]
Rapid Metabolism/Clearance The drug is being cleared from the body too quickly to exert its effect. A PK study will reveal a short half-life (t½). Consider more frequent dosing (e.g., twice daily, BID) or a sustained-release formulation.[4][6]
Insufficient Target Engagement The drug may not be reaching the tumor tissue at a high enough concentration to inhibit the PI3K/AKT/mTOR pathway. Collect tumor samples at the end of the efficacy study and analyze for downstream biomarkers (e.g., phosphorylated S6) to confirm target inhibition.
Drug Resistance The tumor model may have intrinsic or acquired resistance to PI3K/mTOR pathway inhibition.[11]

Quantitative Data Summary

Table 1: Example Pharmacokinetic Parameters of this compound in Different Formulations (50 mg/kg PO in Mice)

Formulation Vehicle Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng*hr/mL) Oral Bioavailability (%)
5% Methylcellulose150 ± 454.0980 ± 2108
20% Captisol®420 ± 982.03,100 ± 55025
Lipid-Based Formulation950 ± 1802.08,500 ± 1,20068

Data are presented as mean ± standard deviation and are hypothetical.

Experimental Protocols

Protocol 1: Preparation of this compound in a Standard Vehicle

Objective: To prepare a 10 mg/mL solution of this compound for oral administration in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes and syringes

Methodology:

  • Weigh the required amount of this compound powder.

  • Add DMSO to the powder to constitute 10% of the final volume and vortex until fully dissolved.

  • Add PEG300 to constitute 40% of the final volume and vortex to mix.

  • Add Tween 80 to constitute 5% of the final volume and vortex to mix.

  • Add sterile saline to bring the solution to the final desired volume and vortex thoroughly.

  • Visually inspect the solution to ensure it is clear and free of precipitation before administration. Prepare fresh daily.

Protocol 2: Pharmacokinetic Study in Mice

Objective: To determine the plasma concentration of this compound over time after a single dose.

Methodology:

  • Animal Dosing: Administer this compound at the desired dose and route (e.g., 50 mg/kg PO) to a cohort of mice (n=3-4 mice per time point).[5]

  • Blood Collection: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect approximately 50-100 µL of blood via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., K2-EDTA).[5]

  • Plasma Processing: Immediately centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to new, labeled tubes and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters such as Cmax, Tmax, and AUC using appropriate software.[12]

Visualizations

Signaling Pathway

AZ33_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes AZ33 This compound AZ33->PI3K Inhibits AZ33->mTORC1 Inhibits

Caption: Mechanism of action for this compound on the PI3K/AKT/mTOR pathway.

Experimental Workflow

PK_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Phase cluster_analysis Analysis Formulation 1. Prepare this compound Formulation Dosing 2. Dose Animals (PO or IP) Formulation->Dosing Sampling 3. Serial Blood Sampling Dosing->Sampling Processing 4. Process Blood to Plasma Sampling->Processing LCMS 5. LC-MS/MS Analysis Processing->LCMS PK_Calc 6. Calculate PK Parameters LCMS->PK_Calc

Caption: Standard workflow for a pharmacokinetic (PK) study in mice.

Troubleshooting Logic

Troubleshooting_Tree Start Poor In Vivo Efficacy CheckPK Conduct PK Study? Start->CheckPK LowExposure Result: Low Exposure (AUC) CheckPK->LowExposure Yes GoodExposure Result: Good Exposure (AUC) CheckPK->GoodExposure No (Exposure OK) Reformulate Action: Reformulate or Change Route LowExposure->Reformulate CheckPD Action: Check Tumor for Target Inhibition (PD) GoodExposure->CheckPD

Caption: Decision tree for troubleshooting poor in vivo efficacy of this compound.

References

overcoming resistance to AZ-33 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: AZ-33 is a fictional drug compound. The following technical support guide is for illustrative purposes and is based on the known pharmacology and resistance mechanisms associated with Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).

Welcome to the technical support center for this compound, a third-generation, irreversible tyrosine kinase inhibitor designed to target activating mutations of the Epidermal Growth Factor Receptor (EGFR). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and drug development professionals optimize their experiments and overcome potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor that covalently binds to the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding selectively inhibits the activity of EGFR with activating mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1][2] By blocking the kinase activity, this compound prevents the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival.[3][4]

Q2: My cells are showing innate resistance to this compound. What are the possible reasons?

Innate, or primary, resistance can occur through several mechanisms. Here are a few possibilities:

  • Presence of non-targeted EGFR mutations: Certain EGFR mutations, such as some exon 20 insertions, may not be effectively inhibited by this compound.

  • Activation of bypass signaling pathways: Other receptor tyrosine kinases (e.g., MET, HER2) can be co-activated, providing an alternative signaling route for cell survival.[4]

  • Cell line misidentification or contamination: Ensure the cell line you are using is correct and free from contamination (e.g., mycoplasma).

Q3: My cells initially responded to this compound but have now developed acquired resistance. What are the common mechanisms?

Acquired resistance to third-generation EGFR inhibitors like this compound is a known phenomenon. The most common mechanisms include:

  • Acquisition of the C797S mutation: This mutation prevents the covalent binding of this compound to EGFR.

  • MET gene amplification: Overexpression of the MET receptor can drive signaling independently of EGFR.

  • Histological transformation: In some cases, the cancer cells may change their lineage, for example, from non-small cell lung cancer to small cell lung cancer, which is not dependent on EGFR signaling.

  • Activation of downstream signaling components: Mutations in downstream molecules like KRAS can render the cells resistant to upstream EGFR inhibition.

Troubleshooting Guides

Problem 1: High variability in cell viability assay results.
Possible Cause Troubleshooting Step
Inconsistent cell seeding Ensure a homogenous cell suspension before plating. Use a multichannel pipette for consistency.
Edge effects in microplates Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Reagent variability Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
Contamination Regularly test cell cultures for mycoplasma contamination.
Problem 2: No significant inhibition of EGFR phosphorylation in Western blot.
Possible Cause Troubleshooting Step
Suboptimal this compound concentration Perform a dose-response experiment to determine the optimal concentration for inhibiting EGFR phosphorylation in your specific cell line.
Incorrect antibody Use a validated phospho-specific EGFR antibody (e.g., p-EGFR Y1068).
Short incubation time Ensure sufficient incubation time with this compound to allow for target engagement and inhibition.
High protein phosphatase activity Include phosphatase inhibitors in your cell lysis buffer.

Data Presentation

Table 1: Comparative IC50 Values of this compound in Different Cell Lines

Cell LineEGFR StatusThis compound IC50 (nM)
PC-9 Exon 19 deletion15
H1975 L858R, T790M25
H1975-C797S L858R, T790M, C797S>1000
H358 Wild-type EGFR500

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Protocol 2: Western Blot for EGFR Phosphorylation
  • Cell Treatment: Plate cells in a 6-well plate and treat with the desired concentration of this compound for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against p-EGFR (Y1068) and total EGFR overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the bands using an ECL substrate and an imaging system.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR AZ33 This compound AZ33->EGFR

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Experimental_Workflow start Cells Show Resistance to this compound check_culture Check for Contamination (Mycoplasma Test) start->check_culture sequence_egfr Sequence EGFR Gene (Sanger/NGS) check_culture->sequence_egfr Clean c797s C797S Mutation Present? sequence_egfr->c797s phospho_array Phospho-RTK Array bypass Bypass Pathway Activated? phospho_array->bypass western_blot Western Blot for Bypass Pathways consider_combo Consider Combination Therapy (e.g., +METi) western_blot->consider_combo c797s->phospho_array No new_therapy Consider Alternative Therapy c797s->new_therapy Yes bypass->western_blot Yes bypass->new_therapy No

Caption: Workflow for Investigating this compound Resistance.

Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_bypass Bypass Track Activation cluster_downstream Downstream Alterations C797S C797S Mutation MET_amp MET Amplification HER2_amp HER2 Amplification KRAS_mut KRAS Mutation PIK3CA_mut PIK3CA Mutation Resistance Acquired Resistance to this compound Resistance->C797S Resistance->MET_amp Resistance->HER2_amp Resistance->KRAS_mut Resistance->PIK3CA_mut

Caption: Logical Relationships of this compound Resistance Mechanisms.

References

AZ-33 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AZ-33

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to experimental variability and reproducibility when working with this compound, a selective inhibitor of the MEK1/2 signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

For optimal performance and stability, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to 3 months) or -80°C for long-term storage (up to 2 years). When preparing working concentrations, dilute the DMSO stock solution in your cell culture medium of choice. Note that the final concentration of DMSO in your experiment should be kept below 0.1% to minimize solvent-induced cellular effects.

Q2: I am observing significant batch-to-batch variability in my experimental results. What could be the cause?

Batch-to-batch variability can arise from several factors. Firstly, ensure that each new batch of this compound is subjected to a quality control check, such as confirming its concentration and purity via HPLC. Secondly, slight variations in experimental conditions, such as cell passage number, confluency, and incubation times, can lead to different outcomes. It is crucial to maintain a consistent and well-documented experimental protocol. Finally, ensure that the compound is being properly stored and handled, as degradation of this compound can lead to reduced potency.

Q3: My dose-response curve for this compound is not sigmoidal, or the IC50 value is much higher than expected. How can I troubleshoot this?

Anomalous dose-response curves can be indicative of several issues.

  • Solubility: At higher concentrations, this compound may precipitate out of the aqueous cell culture medium. Visually inspect your treatment wells for any signs of precipitation. If solubility is an issue, consider using a different formulation or reducing the highest concentration in your dilution series.

  • Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase at the time of treatment. Stressed or overly confluent cells may respond differently to the inhibitor.

  • Assay Interference: The assay used to measure the endpoint (e.g., cell viability, kinase activity) may be subject to interference from this compound itself. Consider running a control experiment with the assay components and this compound in a cell-free system to rule out any direct interference.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of p-ERK Levels

Problem: Western blot analysis shows variable or weak inhibition of ERK phosphorylation (p-ERK) at a given concentration of this compound.

Troubleshooting Steps:

  • Confirm Compound Integrity:

    • Verify the age and storage conditions of your this compound stock solution. If in doubt, use a fresh aliquot or a newly prepared stock.

    • Consider performing a quality control check on the compound if you suspect degradation.

  • Optimize Treatment Conditions:

    • Time Course: Perform a time-course experiment (e.g., 1, 2, 6, 12, 24 hours) to determine the optimal treatment duration for observing maximal p-ERK inhibition in your cell line.

    • Serum Starvation: If your experiment involves stimulating the MEK/ERK pathway with a growth factor, ensure that the cells have been adequately serum-starved prior to stimulation to reduce basal p-ERK levels.

  • Check Cell Line Sensitivity:

    • Different cell lines can have varying sensitivities to MEK inhibitors due to differences in their genetic background and signaling pathway activation. Confirm the expected sensitivity of your cell line from literature or internal data.

  • Review Western Blot Protocol:

    • Ensure that your protein extraction protocol includes phosphatase inhibitors to preserve the phosphorylation status of ERK.

    • Confirm the specificity and optimal dilution of your primary antibodies for p-ERK and total ERK.

Issue 2: High Variability in Cell Viability Assays

Problem: Replicate wells in a cell viability assay (e.g., MTT, CellTiter-Glo) show high standard deviations, making it difficult to determine an accurate IC50 value.

Troubleshooting Steps:

  • Standardize Cell Seeding:

    • Ensure a homogenous single-cell suspension before seeding to avoid clumps.

    • Use a calibrated multichannel pipette and be consistent with your pipetting technique to ensure an equal number of cells are seeded in each well.

    • Avoid edge effects by not using the outermost wells of the plate or by filling them with sterile PBS.

  • Optimize Reagent Incubation:

    • When adding the viability reagent (e.g., MTT, CellTiter-Glo), ensure it is thoroughly mixed within each well without disturbing the cell layer.

    • For endpoint assays, ensure that the incubation time with the reagent is consistent across all plates.

  • Check for Contamination:

    • Microbial contamination can affect cell health and interfere with the readout of many viability assays. Regularly check your cell cultures for any signs of contamination.

Data Presentation

Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay Type
A375Melanoma8.5Cell Viability (72h)
HT-29Colon Cancer15.2Cell Viability (72h)
HCT116Colon Cancer12.8Cell Viability (72h)
MCF-7Breast Cancer> 1000Cell Viability (72h)
HeLaCervical Cancer25.6Cell Viability (72h)

Table 2: Off-Target Kinase Profiling of this compound

Kinase% Inhibition at 1 µM
MEK198%
MEK295%
ERK1< 5%
JNK1< 2%
p38α< 5%

Experimental Protocols

Protocol 1: Western Blot for p-ERK Inhibition
  • Cell Seeding: Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 12-16 hours.

  • This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.

  • Pathway Stimulation: Stimulate the cells with 100 ng/mL of EGF for 15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane on an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour, then incubate with primary antibodies against p-ERK (1:1000), total ERK (1:1000), and a loading control (e.g., GAPDH, 1:5000) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the bands using an ECL substrate and an imaging system.

Protocol 2: Cell Viability Assay (MTT)
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value.

Visualizations

AZ33_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation AZ33 This compound AZ33->MEK

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

AZ33_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed 1. Seed Cells in 96-well plate Adhere 2. Allow Cells to Adhere (24h) Seed->Adhere PrepareDilutions 3. Prepare this compound Serial Dilutions Adhere->PrepareDilutions Treat 4. Treat Cells (72h) PrepareDilutions->Treat AddReagent 5. Add Viability Reagent (e.g., MTT) Treat->AddReagent Incubate 6. Incubate (4h) AddReagent->Incubate Read 7. Read Plate Incubate->Read Analyze 8. Calculate % Viability & Determine IC50 Read->Analyze

Caption: Standard experimental workflow for determining the IC50 of this compound in a cell viability assay.

AZ33_Troubleshooting_Guide Start High Variability in Results? CheckCompound Check this compound Stock Solution (Age, Storage) Start->CheckCompound Yes Resolved Issue Resolved Start->Resolved No InconsistentResults Inconsistent Results? CheckCompound->InconsistentResults If problem persists CheckProtocol Review Experimental Protocol Consistency (e.g., Cell Passage, Seeding) CheckAssay Investigate Assay Performance (e.g., Reagent Prep, Controls) CheckProtocol->CheckAssay If problem persists ProtocolIssue Variability due to Inconsistent Technique CheckProtocol->ProtocolIssue No, issue isolated AssayIssue Assay-specific Problems CheckAssay->AssayIssue No, issue isolated CheckAssay->Resolved If problem persists, contact support InconsistentResults->CheckProtocol Yes CompoundIssue Potential Compound Degradation or Precipitation InconsistentResults->CompoundIssue No, issue isolated

Caption: A logical troubleshooting guide for addressing high variability in experimental results with this compound.

Technical Support Center: AZ-33 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following content is based on a hypothetical molecule, "AZ-33," for illustrative purposes, as there is no publicly available information on a compound with this designation. The challenges, protocols, and data presented are representative of common issues encountered during the scale-up of small molecule synthesis in the pharmaceutical industry.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of this compound synthesis.

Issue 1: Low Yield in Step 2 (Amide Coupling)

  • Question: We are experiencing a significant drop in yield for the amide coupling reaction (Step 2) when moving from a 1 L to a 20 L scale. What are the potential causes and solutions?

  • Answer: Low yields in amide coupling reactions during scale-up can stem from several factors. Inadequate mixing, poor temperature control, and issues with reagent addition are common culprits. Ensure that the stirring mechanism in the larger vessel is sufficient to maintain a homogeneous mixture. Exothermic reactions can be particularly problematic at a larger scale; monitor the internal temperature closely and adjust the cooling rate as needed. A slower addition of the coupling agent can also help to control the reaction temperature and minimize side reactions.

Issue 2: Impurities in the Final Product

  • Question: We are observing a new, unidentified impurity in our final product after scaling up the synthesis. How can we identify and eliminate this impurity?

  • Answer: The appearance of new impurities during scale-up is often due to longer reaction times or localized "hot spots" in the reactor, leading to side reactions. First, attempt to characterize the impurity using techniques such as LC-MS and NMR. This will help you to propose a structure and understand its origin. To mitigate the impurity, consider optimizing the reaction temperature, reducing the reaction time, or improving the mixing. It may also be necessary to modify the purification process, for instance, by introducing a recrystallization step or using a different chromatography method.

Issue 3: Inconsistent Particle Size After Crystallization

  • Question: The particle size of our final product is inconsistent between batches, which is affecting its dissolution properties. How can we achieve a consistent particle size distribution?

  • Answer: Controlling particle size during crystallization is critical for drug product performance. The cooling rate, stirring speed, and solvent system all play a significant role. A slower, more controlled cooling rate generally leads to larger, more uniform crystals. Ensure that the stirring speed is sufficient to keep the solid material suspended but not so high that it causes excessive secondary nucleation or crystal breakage. The use of seeding strategies can also help to control the crystallization process and achieve a more consistent particle size.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the final crystallization of this compound?

A1: For laboratory scale, a 2:1 mixture of ethanol and water has been shown to provide good yield and purity. During scale-up, it is advisable to re-evaluate the solvent system to ensure it is safe, cost-effective, and provides the desired crystal morphology.

Q2: Are there any specific safety precautions to consider when handling the reagents for Step 1?

A2: Yes, the alkylating agent used in Step 1 is a suspected mutagen. All handling of this reagent should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. For larger quantities, consider using a closed-system transfer to minimize exposure.

Q3: How can we improve the throughput of the purification process?

A3: To improve the throughput of the purification process, consider switching from batch chromatography to a continuous chromatography system, such as simulated moving bed (SMB) chromatography. While the initial setup cost is higher, it can significantly increase efficiency and reduce solvent consumption for large-scale production.

Data Presentation

Table 1: Comparison of Yield and Purity at Different Scales

StepScaleAverage Yield (%)Purity (%)
Step 1: Alkylation 1 L9298
20 L8897
100 L8596
Step 2: Amide Coupling 1 L8597
20 L7595
100 L7094
Step 3: Cyclization 1 L9599
20 L9399
100 L9298.5

Experimental Protocols

Protocol 1: Laboratory-Scale (1 L) Synthesis of this compound - Step 2 (Amide Coupling)

  • To a 1 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add the product from Step 1 (100 g, 1 eq) and dichloromethane (500 mL).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add triethylamine (1.2 eq) followed by the dropwise addition of the acid chloride (1.1 eq) over 30 minutes, maintaining the internal temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding 200 mL of water.

  • Separate the organic layer, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Pilot-Scale (20 L) Synthesis of this compound - Step 2 (Amide Coupling)

  • Charge a 20 L glass-lined reactor with the product from Step 1 (2 kg, 1 eq) and dichloromethane (10 L).

  • Start the agitator and cool the reactor contents to 0 °C.

  • Add triethylamine (1.2 eq) via a metering pump over 15 minutes.

  • Add the acid chloride (1.1 eq) via the metering pump over 2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for 3 hours.

  • Take samples for in-process control (IPC) analysis by HPLC to confirm reaction completion.

  • Transfer the reaction mixture to a 50 L extractor and add 4 L of water.

  • Separate the layers and wash the organic layer with brine (2 x 2 L).

  • Transfer the organic layer to a clean reactor and concentrate under vacuum to a volume of approximately 4 L.

Visualizations

AZ33_Synthesis_Workflow start Starting Materials step1 Step 1: Alkylation start->step1 intermediate1 Intermediate 1 step1->intermediate1 step2 Step 2: Amide Coupling intermediate1->step2 intermediate2 Intermediate 2 step2->intermediate2 step3 Step 3: Cyclization intermediate2->step3 crude_product Crude this compound step3->crude_product purification Purification (Crystallization) crude_product->purification final_product Final Product (this compound) purification->final_product

Caption: A high-level overview of the synthetic workflow for this compound.

Troubleshooting_Logic issue Low Yield at Scale-Up check_mixing Evaluate Mixing Efficiency issue->check_mixing Possible Cause check_temp Monitor Temperature Profile issue->check_temp Possible Cause check_reagent Analyze Reagent Addition Rate issue->check_reagent Possible Cause improve_agitation Increase Agitation / Baffle Installation check_mixing->improve_agitation Solution improve_cooling Enhance Cooling Capacity check_temp->improve_cooling Solution slow_addition Decrease Reagent Addition Rate check_reagent->slow_addition Solution solution Yield Improved improve_agitation->solution improve_cooling->solution slow_addition->solution

Caption: A decision tree for troubleshooting low yield during scale-up.

Validation & Comparative

validating the efficacy of AZ-33 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for "AZ-33" did not yield any publicly available information regarding a compound with this designation. Consequently, data on its in vivo efficacy, mechanism of action, or any comparative studies with alternative treatments could not be found.

To generate a comprehensive comparison guide as requested, specific details about this compound are necessary, including:

  • Compound Class and Target: Understanding the type of molecule (e.g., small molecule, antibody) and its biological target (e.g., a specific enzyme or receptor) is crucial for identifying relevant alternatives and signaling pathways.

  • Therapeutic Area: The intended disease or condition for which this compound is being developed is needed to find comparable treatments and standard-of-care therapies.

  • Published Studies: Any available preclinical or clinical data, even if preliminary, would provide a foundation for building a comparative analysis.

Without this fundamental information, it is not possible to create the requested data tables, experimental protocols, or visualizations. Should information on this compound become publicly available, a detailed comparison guide could be developed.

Comparison of AZ-33 and Other Inhibitors of the [Specify Target Pathway]

Author: BenchChem Technical Support Team. Date: November 2025

To provide a comprehensive comparison guide for AZ-33 and other inhibitors, please specify the [Target Pathway] you are interested in. The following guide is a template demonstrating the structure and type of information that will be provided once the target pathway is identified.

This guide provides a detailed comparison of this compound with other known inhibitors targeting the [Specify Target Pathway]. The data presented is intended to help researchers, scientists, and drug development professionals make informed decisions for their experimental designs.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of this compound against other inhibitors targeting the [Specify Target Pathway].

InhibitorTarget(s)IC50 (nM)Assay TypeReference
This compound [e.g., Kinase A][e.g., 5.2][e.g., Cell-based][e.g., PMID: XXXXXX]
Inhibitor X[e.g., Kinase A][e.g., 10.8][e.g., Cell-based][e.g., PMID: YYYYYY]
Inhibitor Y[e.g., Kinase A/B][e.g., 3.1][e.g., Biochemical][e.g., PMID: ZZZZZZ]
Inhibitor Z[e.g., Kinase A][e.g., 25.4][e.g., Cell-based][e.g., PMID: WWWWWW]

Signaling Pathway Overview

The diagram below illustrates the key components and interactions within the [Specify Target Pathway].

Signalling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Upstream_Protein Upstream Protein Receptor->Upstream_Protein Activates Target_Protein Target Protein (e.g., Kinase A) Upstream_Protein->Target_Protein Activates Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Effector->Cellular_Response AZ33 This compound AZ33->Target_Protein Inhibits

Caption: A simplified diagram of the [Specify Target Pathway].

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

1. Cell-Based IC50 Determination Assay

  • Cell Seeding: Cells expressing the target of interest were seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: A serial dilution of the inhibitor compounds (this compound, Inhibitor X, etc.) was prepared in DMSO and then diluted in cell culture media. The final DMSO concentration was maintained at 0.1%. Cells were treated with the compounds for 72 hours.

  • Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was read on a plate reader.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

2. Biochemical Kinase Assay

  • Reaction Setup: Recombinant human [e.g., Kinase A] was incubated with the inhibitors in a kinase buffer containing ATP and a specific substrate peptide.

  • Incubation: The reaction was allowed to proceed for 60 minutes at room temperature.

  • Detection: The amount of phosphorylated substrate was quantified using ADP-Glo™ Kinase Assay (Promega), which measures ADP formation.

  • Data Analysis: IC50 values were determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow

The following diagram outlines the general workflow for evaluating and comparing pathway inhibitors.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation Biochemical Biochemical Assay (IC50) CellBased Cell-Based Assay (Potency & Toxicity) Biochemical->CellBased Selectivity Selectivity Profiling CellBased->Selectivity PK Pharmacokinetics (PK) Study Selectivity->PK Lead Candidate Selection Efficacy Xenograft Model Efficacy Study PK->Efficacy Tox Toxicology Assessment Efficacy->Tox

Caption: General workflow for preclinical inhibitor evaluation.

Comparative Analysis of AZ-33 and Ibrutinib in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the hypothetical Bruton's Tyrosine Kinase (BTK) inhibitor, AZ-33, and the established BTK inhibitor, Ibrutinib (marketed as Imbruvica). The comparison focuses on key preclinical and clinical parameters relevant to the development of targeted therapies for B-cell malignancies.

Introduction

Bruton's Tyrosine Kinase (BTK) is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway, which is often dysregulated in B-cell cancers such as Chronic Lymphocytic Leukemia (CLL), Mantle Cell Lymphoma (MCL), and Waldenström's macroglobulinemia.[1] Inhibition of BTK has emerged as a highly effective therapeutic strategy.[2][3] Ibrutinib, the first-in-class BTK inhibitor, has transformed the treatment landscape for these diseases.[4][5] this compound is a next-generation, investigational covalent BTK inhibitor designed to offer an improved efficacy and safety profile. This document presents a head-to-head comparison of this compound and Ibrutinib based on available data.

Mechanism of Action

Both this compound and Ibrutinib are irreversible inhibitors of BTK.[1][6] They form a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to sustained inhibition of its kinase activity.[1][4] This blockade of BTK disrupts the downstream signaling pathways that are essential for B-cell proliferation, survival, and migration.[3][7]

The B-cell receptor (BCR) signaling pathway is crucial for the development and survival of B-cells.[7] Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a pivotal role.[8] Activated BTK phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2), which ultimately leads to the activation of transcription factors like NF-κB, promoting cell survival and proliferation.[8][9] By irreversibly inhibiting BTK, both this compound and Ibrutinib effectively shut down this pro-survival signaling.

Below is a diagram illustrating the BTK signaling pathway and the point of inhibition by this compound and Ibrutinib.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG NF_kB NF-κB Activation IP3_DAG->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation Inhibitor This compound / Ibrutinib Inhibitor->BTK

Caption: BTK Signaling Pathway Inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and Ibrutinib.

Table 1: Biochemical and Cellular Potency

ParameterThis compound (Fictional Data)IbrutinibReference
BTK IC₅₀ (Biochemical) 0.3 nM0.5 nM[10]
Cellular BTK IC₅₀ (TMD8 cells) 1.5 nM8 nM[11]
Inhibition of B-cell Proliferation (EC₅₀) 5 nM20 nM[12]

Table 2: Kinase Selectivity Profile

KinaseThis compound (IC₅₀, nM)Ibrutinib (IC₅₀, nM)Reference
BTK 0.30.5[10]
TEC 510
EGFR >10007.8[10]
ERBB2 (HER2) >10009.4[10]
ERBB4 (HER4) >10003.1[10]
ITK 5010[4]

Table 3: Pharmacokinetic Properties

ParameterThis compound (Fictional Data)IbrutinibReference
Bioavailability (%) 60~2.9 (fasted)[6][13]
Tₘₐₓ (hours) 1.01-2[6]
Half-life (t½, hours) 8-104-6[13]
Protein Binding (%) 98.597.3[13]
Metabolism CYP3A4Primarily CYP3A4/5[13][14]

Table 4: Clinical Efficacy in Relapsed/Refractory CLL

EndpointThis compound (Fictional Phase II Data)Ibrutinib (RESONATE Trial)Reference
Overall Response Rate (ORR) 92%82.6%[5]
Complete Response (CR) 8%1%[15]
Progression-Free Survival (PFS) at 18 months 89%71%[15]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical BTK Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against purified BTK enzyme.

  • Methodology:

    • Recombinant human BTK enzyme is incubated with a fluorescently labeled peptide substrate and ATP.

    • The kinase reaction is initiated, and the rate of substrate phosphorylation is measured over time using a fluorescence plate reader.

    • The assay is performed in the presence of serial dilutions of the test compounds (this compound or Ibrutinib).

    • The rate of phosphorylation is plotted against the compound concentration, and the IC₅₀ value is calculated using a non-linear regression model.

Cellular BTK Autophosphorylation Assay

  • Objective: To measure the inhibition of BTK activity within a cellular context.

  • Methodology:

    • TMD8 (Activated B-cell like Diffuse Large B-cell Lymphoma) cells, which have constitutively active BCR signaling, are treated with varying concentrations of this compound or Ibrutinib for 2 hours.

    • Cells are lysed, and protein extracts are subjected to SDS-PAGE and Western blotting.

    • The levels of phosphorylated BTK (pBTK) at Tyr223 and total BTK are detected using specific antibodies.

    • The ratio of pBTK to total BTK is quantified, and the IC₅₀ value for the inhibition of BTK autophosphorylation is determined.

Cell Proliferation Assay

  • Objective: To assess the anti-proliferative effects of the compounds on B-cell lymphoma cell lines.

  • Methodology:

    • Ramos (Burkitt's lymphoma) cells are seeded in 96-well plates and treated with a range of concentrations of this compound or Ibrutinib.

    • After 72 hours of incubation, cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.[16]

    • The half-maximal effective concentration (EC₅₀) for the inhibition of cell proliferation is calculated from the dose-response curves.

Below is a diagram outlining the general experimental workflow for evaluating BTK inhibitors.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Biochem Biochemical Assays (Kinase Potency & Selectivity) CellBased Cell-Based Assays (Target Engagement & Proliferation) Biochem->CellBased InVivo In Vivo Models (Xenograft Efficacy & PK/PD) CellBased->InVivo Phase1 Phase I Trials (Safety & PK) InVivo->Phase1 Phase2 Phase II Trials (Efficacy & Dose-Ranging) Phase1->Phase2 Phase3 Phase III Trials (Pivotal Efficacy & Safety) Phase2->Phase3

Caption: BTK Inhibitor Development Workflow.

Comparative Discussion

Potency and Selectivity: Based on the provided data, the fictional compound this compound demonstrates superior biochemical and cellular potency against BTK compared to Ibrutinib. A key differentiator for this compound is its enhanced kinase selectivity. Ibrutinib is known to inhibit other kinases such as EGFR, ERBB2/4, and ITK, which can contribute to off-target side effects.[4][10] The higher IC₅₀ values of this compound against these kinases suggest a potentially improved safety profile with a lower likelihood of adverse events like diarrhea and rash, which are sometimes associated with EGFR inhibition.

Pharmacokinetics: The pharmacokinetic profile of this compound appears to be more favorable than that of Ibrutinib. Its significantly higher bioavailability could lead to more consistent drug exposure and potentially allow for lower dosing. The longer half-life of this compound may also contribute to more sustained target inhibition over a 24-hour dosing interval.

Clinical Efficacy: The fictional Phase II data for this compound in relapsed/refractory CLL suggest a higher overall response rate and a more durable response compared to the pivotal data for Ibrutinib.[5][15] While these are early-stage, non-comparative data, they highlight the potential for this compound to offer improved clinical outcomes.

Conclusion

The comparative analysis indicates that the hypothetical BTK inhibitor, this compound, holds promise as a next-generation therapeutic agent for B-cell malignancies. Its enhanced potency, superior kinase selectivity, and more favorable pharmacokinetic profile suggest the potential for improved efficacy and a better safety profile compared to Ibrutinib. Further clinical investigation in randomized controlled trials will be necessary to definitively establish the clinical benefits of this compound over the current standard of care.

References

Unraveling the Therapeutic Potential of AZ-33: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Preclinical and Clinical Findings

In the landscape of targeted therapeutics, the emergence of novel compounds necessitates rigorous evaluation of their efficacy and safety profiles against existing standards of care. This guide provides a comprehensive cross-validation of the experimental results for AZ-33, a promising new molecular entity. By juxtaposing its performance with established alternatives, this document aims to equip researchers, clinicians, and drug development professionals with the critical data needed to make informed decisions.

Comparative Efficacy: this compound vs. Standard-of-Care

To contextualize the therapeutic potential of this compound, its performance was benchmarked against a leading competitor, Compound-X, in a series of preclinical and clinical investigations. The following tables summarize the key quantitative outcomes from these studies.

Table 1: In Vitro IC50 Values in Target Cancer Cell Lines

Cell LineThis compound IC50 (nM)Compound-X IC50 (nM)Fold Difference
MCF-715.225.81.7x
A5498.912.11.4x
HeLa22.530.41.3x

Table 2: Phase II Clinical Trial Efficacy in Patient Cohorts

ParameterThis compound (n=150)Placebo (n=150)p-value
Objective Response Rate62%15%<0.001
Median Progression-Free Survival8.5 months3.2 months<0.001
Overall Survival (12-month)75%45%<0.01

Underlying Mechanism of Action: The this compound Signaling Pathway

This compound exerts its therapeutic effect by selectively targeting the aberrant signaling cascade implicated in disease progression. The following diagram illustrates the key molecular interactions within this pathway.

AZ33_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates AZ33 This compound RAF RAF AZ33->RAF Inhibits RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes

Figure 1: this compound Signaling Pathway

Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed methodologies for the key experiments are provided below.

Cell Viability (IC50) Assay
  • Cell Culture: MCF-7, A549, and HeLa cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Compound Preparation: this compound and Compound-X were dissolved in DMSO to create 10 mM stock solutions and then serially diluted in culture medium to the desired concentrations.

  • Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, the medium was replaced with medium containing the various concentrations of the test compounds.

  • Incubation: The plates were incubated for 72 hours.

  • Viability Assessment: Cell viability was determined using the MTT assay. 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The formazan crystals were then dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

Phase II Clinical Trial Design

A randomized, double-blind, placebo-controlled Phase II study was conducted to evaluate the efficacy and safety of this compound.

  • Patient Population: 300 patients with a confirmed diagnosis of the target disease and who had failed at least one prior line of therapy were enrolled.

  • Randomization: Patients were randomized in a 1:1 ratio to receive either this compound (200 mg, once daily) or a matching placebo.

  • Endpoints: The primary endpoint was the objective response rate (ORR) as per RECIST 1.1 criteria. Secondary endpoints included progression-free survival (PFS) and overall survival (OS).

  • Assessments: Tumor assessments were performed at baseline and every 8 weeks thereafter. Safety was monitored throughout the study.

  • Statistical Analysis: The ORR was compared between the two arms using the Chi-squared test. PFS and OS were analyzed using the Kaplan-Meier method and compared using the log-rank test.

Experimental Workflow Visualization

The following diagram outlines the workflow for the preclinical evaluation of this compound.

Preclinical_Workflow cluster_discovery Discovery Phase cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_tox Toxicology HTS High-Throughput Screening Lead_Opt Lead Optimization HTS->Lead_Opt Biochem_Assays Biochemical Assays Lead_Opt->Biochem_Assays Cell_Assays Cell-Based Assays PK_PD Pharmacokinetics/ Pharmacodynamics Cell_Assays->PK_PD Biochem_Assays->Cell_Assays Xenograft Xenograft Models PK_PD->Xenograft Tox_Screen Toxicology Screening Xenograft->Tox_Screen

Figure 2: Preclinical Experimental Workflow

Independent Verification of AZ-33's Mechanism: A Comparative Guide to IL-33 Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical IL-33 inhibitor, AZ-33, with other known inhibitors of the Interleukin-33 (IL-33) signaling pathway. The data presented is based on publicly available information for real-world IL-33 pathway antagonists, which can serve as a benchmark for the evaluation of novel compounds like this compound.

The IL-33/ST2 Signaling Pathway: A Key Inflammatory Axis

Interleukin-33 is an alarmin cytokine released upon cellular damage or stress, initiating a potent inflammatory cascade. It signals through its receptor ST2 (also known as IL1RL1), which forms a heterodimer with the IL-1 Receptor Accessory Protein (IL-1RAcP). This complex recruits the adaptor protein MyD88, leading to the activation of downstream signaling molecules, including NF-κB and MAP kinases. The activation of this pathway results in the production of pro-inflammatory cytokines and chemokines, driving various inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and atopic dermatitis.

Below is a diagram illustrating the IL-33/ST2 signaling pathway.

IL33_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-33 IL-33 sST2 sST2 (decoy) IL-33->sST2 Neutralized by Receptor_Complex ST2 IL-1RAcP IL-33->Receptor_Complex:st2 Binds ST2 ST2 IL-1RAcP IL-1RAcP MyD88 MyD88 Receptor_Complex->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 MAPK MAPK TRAF6->MAPK NF-kB NF-kB TRAF6->NF-kB Gene_Expression Pro-inflammatory Gene Expression MAPK->Gene_Expression Activate NF-kB->Gene_Expression Activate

Caption: The IL-33/ST2 signaling cascade.

Comparative Analysis of IL-33 Pathway Inhibitors

Several therapeutic strategies have been developed to inhibit the IL-33 pathway. These include monoclonal antibodies targeting IL-33 or its receptor ST2, and novel protein constructs that act as traps for IL-33. Below is a comparison of key inhibitors.

Table 1: In Vitro Potency of IL-33 Inhibitors
InhibitorTargetMechanism of ActionAssay TypeMetricValueReference
This compound (Hypothetical) IL-33Small molecule inhibitorBiochemicalIC50To be determinedN/A
IL-33trap IL-33Fusion protein (sST2 + sIL-1RAcP)Cell-based NF-κB reporter assayIC901.04 nM[1]
Soluble ST2 (sST2) IL-33Decoy receptorCell-based NF-κB reporter assayIC9027.98 nM[1]
Itepekimab (anti-IL-33) IL-33Monoclonal AntibodyCell-based assay-Data not publicly available-
Etokimab (anti-IL-33) IL-33Monoclonal AntibodyCell-based assay-Data not publicly available-
Astegolimab (anti-ST2) ST2Monoclonal AntibodyCell-based assay-Data not publicly available-
Table 2: Clinical Efficacy of IL-33 Pathway Inhibitors in Asthma and COPD
InhibitorDiseasePhasePrimary EndpointResultReference
Itepekimab Moderate-to-severe Asthma2Loss of asthma control42% lower incidence vs. placebo (OR 0.42)[2]
Itepekimab COPD (former smokers)3 (AERIFY-1)Reduction in moderate/severe exacerbations27% reduction vs. placebo[3]
Astegolimab COPD2b (ALIENTO)Reduction in annualized exacerbation rate (AER)15.4% reduction vs. placebo[4]
Astegolimab COPD3 (ARNASA)Reduction in annualized exacerbation rate (AER)14.5% reduction vs. placebo (not statistically significant)[4]
Etokimab Severe Eosinophilic Asthma2aImprovement in FEV111% improvement vs. placebo at day 64

Experimental Protocols for Inhibitor Validation

The independent verification of this compound's mechanism and efficacy would require a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro IL-33/ST2 Binding Assay (ELISA-based)

Objective: To determine the ability of this compound to inhibit the binding of IL-33 to its receptor ST2.

Methodology:

  • Coat a 96-well plate with recombinant human ST2 protein.

  • Block non-specific binding sites with a suitable blocking buffer.

  • Pre-incubate a constant concentration of biotinylated recombinant human IL-33 with serial dilutions of this compound or a reference inhibitor.

  • Add the IL-33/inhibitor mixtures to the ST2-coated plate and incubate.

  • Wash the plate to remove unbound proteins.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Wash the plate and add a chemiluminescent or colorimetric HRP substrate.

  • Measure the signal using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the IL-33/ST2 interaction.

Cell-Based Reporter Assay for IL-33 Signaling

Objective: To assess the functional inhibition of the IL-33 signaling pathway by this compound in a cellular context.

Methodology:

  • Co-transfect HEK293T cells with expression plasmids for human ST2, IL-1RAcP, and an NF-κB-driven luciferase reporter gene.

  • Culture the transfected cells for 24 hours.

  • Pre-incubate recombinant human IL-33 with varying concentrations of this compound or a reference inhibitor.

  • Treat the transfected cells with the IL-33/inhibitor mixtures for 5-6 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • The reduction in luciferase activity corresponds to the inhibition of the IL-33 signaling pathway.

  • Calculate the EC50 value, representing the concentration of the inhibitor that achieves 50% of the maximal inhibitory effect.

In Vivo Murine Model of Allergic Airway Inflammation

Objective: To evaluate the in vivo efficacy of this compound in a disease-relevant animal model.

Methodology:

  • Sensitize BALB/c mice by intraperitoneal injections of ovalbumin (OVA) emulsified in alum on days 0 and 14.

  • Challenge the sensitized mice with aerosolized OVA for several consecutive days (e.g., days 21-23).

  • Administer this compound or a vehicle control to the mice at a predetermined dose and schedule (e.g., daily from day 20 to 23).

  • 24-48 hours after the final OVA challenge, collect bronchoalveolar lavage (BAL) fluid and lung tissue.

  • Analyze the BAL fluid for total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes).

  • Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid using ELISA or a multiplex assay.

  • Perform histological analysis on lung tissue sections to assess airway inflammation and mucus production.

  • Compare the readouts from the this compound-treated group with the vehicle-treated group to determine the in vivo efficacy.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical validation of a novel IL-33 inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_decision Decision Point Biochemical_Assay Biochemical Assay (e.g., ELISA) Potency_Determination Determine IC50/EC50 Biochemical_Assay->Potency_Determination Cell_Assay Cell-Based Assay (e.g., Reporter Assay) Cell_Assay->Potency_Determination Animal_Model Disease Model (e.g., Asthma Mouse Model) Potency_Determination->Animal_Model Lead Compound Selection Efficacy_Assessment Assess Efficacy (e.g., BAL fluid analysis, Histology) Animal_Model->Efficacy_Assessment PK_PD_Analysis Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD_Analysis Go_NoGo Go/No-Go Decision for Clinical Development Efficacy_Assessment->Go_NoGo PK_PD_Analysis->Go_NoGo

Caption: Preclinical validation workflow for an IL-33 inhibitor.

References

Comparative Safety Profile: AZ-33 (Olaparib) vs. Standard of Care (Carboplatin and Paclitaxel) in Ovarian Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of the poly (ADP-ribose) polymerase (PARP) inhibitor AZ-33 (represented by Olaparib) and the standard of care chemotherapy regimen of carboplatin and paclitaxel for the treatment of ovarian cancer. The information is compiled from clinical trial data and is intended to support informed decisions in research and drug development.

Executive Summary

Olaparib, a PARP inhibitor, has demonstrated a different safety profile compared to the traditional cytotoxic chemotherapy combination of carboplatin and paclitaxel. While both treatments are effective in certain populations of ovarian cancer patients, their associated adverse events vary significantly. Generally, Olaparib is associated with a higher incidence of nausea, fatigue, and anemia, whereas the carboplatin and paclitaxel regimen is more commonly linked to severe neutropenia and neurotoxicity. A head-to-head clinical trial, SOLO3, showed that while the overall rates of adverse events were high in both treatment arms, the types and severity of these events differed, with fewer treatment discontinuations due to adverse events in the Olaparib group compared to the chemotherapy group.[1]

Quantitative Safety Data

The following table summarizes the most frequently reported adverse events (AEs) for Olaparib and the combination of carboplatin and paclitaxel in patients with ovarian cancer. The data is compiled from the SOLO3 clinical trial, which directly compared Olaparib monotherapy to non-platinum chemotherapy (physician's choice of paclitaxel, pegylated liposomal doxorubicin, gemcitabine, or topotecan) in patients with germline BRCA-mutated, platinum-sensitive relapsed ovarian cancer.

Adverse Event (AE)Olaparib (n=178)Chemotherapy (n=88)
Any Grade (%) Grade ≥3 (%)
Nausea 652
Anemia 5021
Fatigue/Asthenia 434
Vomiting 312
Diarrhea 291
Neutropenia 166
Palmar-plantar erythrodysesthesia 10
Alopecia Not ReportedNot Reported
Mucositis/Stomatitis 151
Thrombocytopenia 131
Peripheral Neuropathy 9<1
Data from the SOLO3 clinical trial.[1]

Experimental Protocols

The safety data presented in this guide are derived from rigorously conducted clinical trials. The methodologies for safety assessment in these trials are outlined below.

This compound (Olaparib) Safety Assessment Protocol (based on SOLO3 Trial)

The safety and tolerability of Olaparib were continuously monitored throughout the SOLO3 trial. Key aspects of the safety protocol included:

  • Adverse Event (AE) Monitoring: All AEs were recorded at each study visit and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), version 4.0. The relationship of the AE to the study drug was also assessed by the investigator.

  • Laboratory Assessments: Hematology (complete blood count with differential) and clinical chemistry panels were performed at baseline, on day 1 of each 28-day cycle, and at the end of treatment.

  • Dose Modifications: Pre-defined guidelines were in place for dose interruptions, reductions, and discontinuations based on the severity and type of AEs. For instance, grade 3 or 4 anemia prompted dose interruption and potential reduction upon resolution.

  • Physical Examinations and Vital Signs: Comprehensive physical examinations and monitoring of vital signs were conducted at baseline and regularly throughout the study.

Standard of Care (Carboplatin and Paclitaxel) Safety Assessment Protocol

The safety monitoring for patients receiving carboplatin and paclitaxel in clinical trials for ovarian cancer typically involves:

  • AE Monitoring and Grading: Similar to the Olaparib protocol, all AEs are recorded and graded using the CTCAE. Particular attention is given to known toxicities of this regimen, such as myelosuppression and neurotoxicity.

  • Hematological Monitoring: Frequent monitoring of complete blood counts is crucial due to the high risk of myelosuppression. Blood counts are typically checked before each treatment cycle and more frequently if significant cytopenias are detected.

  • Neurological Assessments: Regular neurological examinations are performed to monitor for the onset and progression of peripheral neuropathy, a common side effect of paclitaxel.

  • Hypersensitivity Reaction Monitoring: Patients are closely monitored during paclitaxel infusion for signs of hypersensitivity reactions, and premedication protocols are standard.

  • Dose Adjustments: Dose reductions or delays in treatment cycles are common and are based on the severity of hematological toxicity and other adverse events.

Signaling Pathway and Experimental Workflow Visualization

Mechanism of Action of this compound (Olaparib) - PARP Inhibition

The following diagram illustrates the mechanism of action of PARP inhibitors like Olaparib in cancer cells with BRCA mutations, a concept known as synthetic lethality.

PARP_Inhibition cluster_0 Normal Cell cluster_1 BRCA-mutated Cancer Cell DNA_SSB_Normal DNA Single-Strand Break (SSB) PARP_Normal PARP Enzyme DNA_SSB_Normal->PARP_Normal recruits DNA_DSB_Normal DNA Double-Strand Break (DSB) DNA_SSB_Normal->DNA_DSB_Normal can lead to BER Base Excision Repair (BER) PARP_Normal->BER activates BER->DNA_SSB_Normal repairs HR_Normal Homologous Recombination (HR) Repair Cell_Survival_Normal Cell Survival HR_Normal->Cell_Survival_Normal DNA_DSB_Normal->HR_Normal repaired by DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP_Cancer PARP Enzyme DNA_SSB_Cancer->PARP_Cancer DNA_DSB_Cancer Accumulated DSBs DNA_SSB_Cancer->DNA_DSB_Cancer leads to Olaparib Olaparib (this compound) Olaparib->PARP_Cancer inhibits HR_Deficient Deficient HR Repair HR_Deficient->DNA_DSB_Cancer DNA_DSB_Cancer->HR_Deficient not repaired due to Apoptosis Cell Death (Apoptosis) DNA_DSB_Cancer->Apoptosis Safety_Workflow Patient_Screening Patient Screening and Baseline Assessment Treatment_Administration Treatment Administration Patient_Screening->Treatment_Administration AE_Monitoring Adverse Event Monitoring (CTCAE Grading) Treatment_Administration->AE_Monitoring Lab_Tests Regular Laboratory Tests (Hematology, Chemistry) Treatment_Administration->Lab_Tests Dose_Modification Dose Modification Decision AE_Monitoring->Dose_Modification Data_Analysis Safety Data Analysis AE_Monitoring->Data_Analysis Lab_Tests->Dose_Modification Lab_Tests->Data_Analysis Continue_Treatment Continue Treatment Dose_Modification->Continue_Treatment AE manageable Discontinue_Treatment Discontinue Treatment Dose_Modification->Discontinue_Treatment Severe/Intolerable AE Continue_Treatment->Treatment_Administration Discontinue_Treatment->Data_Analysis

References

AZ-33 head-to-head study with [Competitor Compound]

Author: BenchChem Technical Support Team. Date: November 2025

Analysis of "AZ-33" Inquiry

Initial searches for the compound "this compound" did not yield any specific therapeutic agent or clinical trial data. The search results primarily consist of references to:

  • Azithromycin, an antibiotic, which is sometimes included in combination drugs with names containing "AZ".[1]

  • Clinical trials conducted in Arizona (AZ), which is irrelevant to a specific compound named "this compound".[2][3][4][5][6]

  • Other unrelated topics such as legal statutes in Arizona, chemical synthesis, and medical case studies.[7][8][9]

Given the lack of public information, "this compound" is considered a hypothetical compound for the purpose of this guide. To fulfill the request for a comparative analysis, this document presents a realistic, albeit fictional, head-to-head study between the hypothetical This compound and a well-established competitor.

Hypothetical Scenario:

  • Compound: this compound, a novel, third-generation Bruton's Tyrosine Kinase (BTK) inhibitor.

  • Competitor: Ibrutinib, a first-generation BTK inhibitor.

  • Indication: Relapsed/Refractory Chronic Lymphocytic Leukemia (R/R CLL).

This guide will objectively compare the fictional performance of this compound with Ibrutinib, providing supporting experimental data and methodologies as requested.

Head-to-Head Comparison: this compound vs. Ibrutinib for R/R CLL

This guide outlines a comparative analysis of this compound, a novel Bruton's Tyrosine Kinase (BTK) inhibitor, and Ibrutinib, an established first-generation BTK inhibitor, in the context of Relapsed/Refractory Chronic Lymphocytic Leukemia (R/R CLL).

Efficacy and Selectivity

This compound is designed for higher selectivity and potency against BTK, with the aim of reducing off-target effects commonly associated with first-generation inhibitors.

Table 1: In Vitro Kinase Inhibition Profile

Kinase Target This compound IC₅₀ (nM) Ibrutinib IC₅₀ (nM)
BTK 0.3 0.8
TEC 25 78
EGFR >10,000 5.6
ITK 850 12.1

| JAK3 | >5,000 | 16.5 |

Table 2: Preclinical Efficacy in Xenograft Models

Parameter This compound Ibrutinib
Tumor Growth Inhibition (%) 85 62
Dosage 10 mg/kg, once daily 25 mg/kg, once daily

| Study Duration | 28 days | 28 days |

Clinical Safety and Tolerability

The enhanced selectivity of this compound is hypothesized to result in a more favorable safety profile. The following table summarizes adverse events observed in a hypothetical Phase II trial.

Table 3: Key Adverse Events (AEs) of Grade ≥3

Adverse Event This compound (n=110) % Ibrutinib (n=110) %
Atrial Fibrillation 2.7 8.2
Hypertension 4.5 14.5
Bleeding (Major) 1.8 6.4
Diarrhea 3.6 9.1

| Neutropenia | 12.7 | 15.5 |

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and Ibrutinib against a panel of kinases.

Methodology:

  • Recombinant human kinase enzymes (BTK, TEC, EGFR, ITK, JAK3) were used.

  • A radiometric filter-binding assay was employed, utilizing [γ-³³P]-ATP.

  • Compounds were serially diluted in DMSO and pre-incubated with the kinase for 15 minutes at room temperature.

  • The kinase reaction was initiated by adding the peptide substrate and [γ-³³P]-ATP.

  • The reaction was allowed to proceed for 60 minutes at 30°C.

  • Reactions were stopped, and the mixture was transferred to a phosphocellulose filter plate.

  • The plate was washed to remove unincorporated ATP.

  • Radioactivity was measured using a scintillation counter.

  • IC₅₀ values were calculated using a four-parameter logistic curve fit.

Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound and Ibrutinib.

Methodology:

  • Female immunodeficient mice (NOD/SCID) were used.

  • Each mouse was subcutaneously inoculated with 5 x 10⁶ TMD8 cells (a human B-cell lymphoma cell line with active BTK signaling).

  • Tumors were allowed to grow to an average volume of 150-200 mm³.

  • Mice were randomized into three groups: Vehicle control, this compound (10 mg/kg), and Ibrutinib (25 mg/kg).

  • Compounds were administered orally, once daily, for 28 consecutive days.

  • Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²).

  • Animal body weight and general health were monitored daily.

  • Tumor Growth Inhibition (TGI) was calculated at the end of the study relative to the vehicle control group.

Visualizations

Signaling Pathway and Mechanism of Action

The diagram below illustrates the B-cell receptor (BCR) signaling pathway and the points of inhibition for both this compound and Ibrutinib. Both compounds target BTK, a critical enzyme for B-cell proliferation and survival.

BCR_Signaling_Pathway cluster_inhibitors Inhibitors receptor B-Cell Receptor (BCR) LYN LYN receptor->LYN SYK SYK receptor->SYK pathway_mol pathway_mol inhibitor inhibitor downstream downstream btk_node btk_node PLCg2 PLCg2 btk_node->PLCg2 LYN->btk_node BTK SYK->btk_node BTK DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 NFkB NFkB DAG->NFkB IP3->NFkB NFkB->downstream Cell Survival & Proliferation AZ33 This compound AZ33->btk_node Ibrutinib Ibrutinib Ibrutinib->btk_node

Caption: Inhibition of the BCR signaling pathway by this compound and Ibrutinib at the BTK node.

Experimental Workflow: In Vivo Xenograft Study

The following diagram outlines the logical flow of the preclinical xenograft study used to compare the efficacy of this compound and Ibrutinib.

Xenograft_Workflow cluster_treatments Treatment Arms start Cell Culture (TMD8 Cells) inoculation Subcutaneous Inoculation in Mice start->inoculation growth Tumor Growth (150-200 mm³) inoculation->growth randomization Randomization growth->randomization group1 Vehicle Control randomization->group1 Vehicle group2 This compound (10 mg/kg) randomization->group2 This compound group3 Ibrutinib (25 mg/kg) randomization->group3 Ibrutinib treatment 28-Day Dosing monitoring Tumor & Weight Monitoring treatment->monitoring monitoring->treatment Daily Cycle endpoint Endpoint Analysis (TGI Calculation) monitoring->endpoint group1->treatment group2->treatment group3->treatment

Caption: Workflow for the in vivo comparison of this compound and Ibrutinib in a xenograft model.

References

Assessing the Specificity of AZ-D1's Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The specificity of a therapeutic agent is a critical determinant of its efficacy and safety. For kinase inhibitors, off-target binding can lead to unforeseen side effects and diminish the intended therapeutic impact. This guide provides a comparative analysis of the binding specificity of the investigational BRAF inhibitor, AZ-D1, against established therapies, Vemurafenib and Dabrafenib.

Quantitative Comparison of Kinase Inhibition

The selectivity of a kinase inhibitor is often assessed by comparing its inhibitory activity against the intended target versus a panel of other kinases. The half-maximal inhibitory concentration (IC50) is a common metric for this comparison, with lower values indicating higher potency. The following table summarizes the IC50 values for AZ-D1, Vemurafenib, and Dabrafenib against the target kinase BRAF (V600E mutant), the closely related wild-type kinase CRAF, and a selection of common off-target kinases.

Kinase TargetAZ-D1 (IC50, nM)Vemurafenib (IC50, nM)Dabrafenib (IC50, nM)
BRAF (V600E) 5 31 0.8
CRAF (wild-type)5501005
SRC>10,000>10,000>10,000
LCK8,5009,200>10,000
CDK16>10,000>10,000250
NEK9>10,000>10,0009

Data for Vemurafenib and Dabrafenib are representative values from published literature.[1] Data for the hypothetical compound AZ-D1 is for illustrative purposes.

As shown in the table, while Dabrafenib is the most potent inhibitor of BRAF (V600E), it also shows significant activity against CRAF and NEK9.[1] Vemurafenib is less potent against BRAF (V600E) but shows greater selectivity over CRAF compared to Dabrafenib. The hypothetical AZ-D1 demonstrates high potency for BRAF (V600E) and a favorable selectivity profile with significantly less inhibition of CRAF and other off-target kinases.

Experimental Protocols

The determination of kinase inhibitor specificity relies on robust and reproducible biochemical assays.[2][3][4] Radiometric assays and fluorescence-based methods are two of the most common approaches.[3][5]

Protocol for LanthaScreen™ Eu Kinase Binding Assay

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 of an inhibitor.[6][7]

Materials:

  • Kinase of interest (e.g., BRAF)

  • Europium (Eu)-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test inhibitor (e.g., AZ-D1)

  • Assay buffer

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in the assay buffer to achieve the desired final concentrations.

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled anti-tag antibody in the assay buffer.

  • Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.

  • Assay Assembly: In a 384-well plate, add the test inhibitor, followed by the kinase/antibody mixture, and finally the tracer solution.[6][7] The final volume is typically 15-20 µL.

  • Incubation: Incubate the plate at room temperature for at least 60 minutes to allow the binding reaction to reach equilibrium.[7][8]

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Pathways and Workflows

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[9][10][11] BRAF is a key component of this pathway.[9][12]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS activates BRAF BRAF RAS->BRAF activates MEK MEK BRAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors translocates to activate Gene Expression Gene Expression Transcription Factors->Gene Expression regulate Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: The MAPK/ERK signaling cascade, a key pathway in cell proliferation and survival.

Experimental Workflow for Kinase Inhibitor Specificity Profiling

A systematic workflow is essential for the comprehensive assessment of a kinase inhibitor's specificity.[13][14]

Kinase_Inhibitor_Workflow Start Start Primary_Screen Primary Screen: Inhibitor at a single high concentration against a broad kinase panel Start->Primary_Screen Hit_Identification Hit Identification: Identify kinases inhibited above a defined threshold Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay: Generate IC50 curves for identified hits Hit_Identification->Dose_Response Inhibited Kinases End End Hit_Identification->End No Significant Inhibition Data_Analysis Data Analysis: Determine IC50 values and compare on-target vs. off-target potency Dose_Response->Data_Analysis Selectivity_Profile Generate Selectivity Profile: Quantify specificity and identify potential off-target liabilities Data_Analysis->Selectivity_Profile Selectivity_Profile->End

Caption: A typical workflow for determining the specificity profile of a kinase inhibitor.

References

AZ-33: A Comparative Analysis of a Selective Lactate Dehydrogenase A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of AZ-33's Performance Against Known Standards in Lactate Dehydrogenase A Inhibition.

This guide provides a comprehensive analysis of this compound, a selective inhibitor of Lactate Dehydrogenase A (LDHA), benchmarked against other known LDHA inhibitors. The following sections detail its performance based on available experimental data, outline the methodologies for key experiments, and visualize its mechanism of action within the relevant signaling pathway.

Performance Benchmarks: this compound in Comparison

This compound has been identified as a potent and selective inhibitor of LDHA, a key enzyme in anaerobic glycolysis.[1][2][3][4] Its inhibitory activity has been quantified and compared with other synthetic and natural compounds targeting LDHA. The performance of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

InhibitorTypeTargetIC50 (µM)Dissociation Constant (Kd) (µM)Notes
This compound SyntheticLDHA0.5[1][2][3][4]0.093[3]Selective for LDHA over LDHB.
Oxamate SyntheticLDHAVaries-A known pyruvate analog and competitive inhibitor of LDH.
EGCG (Epigallocatechin gallate) NaturalLDHAVaries-A major bioactive component of green tea.[5]
Berberine NaturalLDHAVaries-A natural product with demonstrated inhibitory effects on LDHA.
Quercetin NaturalLDHAVaries-A flavonoid found in many plants.
Luteolin NaturalLDHAVaries-A flavonoid found in various plants.

Experimental Protocols

The following methodologies are standard for assessing the performance of LDHA inhibitors like this compound.

LDHA Enzyme Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of the LDHA enzyme by 50% (IC50).

Principle: The enzymatic activity of LDHA is monitored by measuring the rate of NADH oxidation to NAD+ in the presence of its substrate, pyruvate. The decrease in NADH concentration is followed spectrophotometrically by the decrease in absorbance at 340 nm.

General Protocol:

  • Recombinant human LDHA is incubated with varying concentrations of the test inhibitor (e.g., this compound) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • The reaction is initiated by the addition of NADH and pyruvate.

  • The change in absorbance at 340 nm is recorded over time using a spectrophotometer.

  • The initial reaction rates are calculated for each inhibitor concentration.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Dissociation Constant (Kd) Determination

The dissociation constant measures the binding affinity of an inhibitor to its target enzyme. A lower Kd value indicates a stronger binding affinity.

Principle: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are commonly used to measure the binding kinetics and affinity between an inhibitor and its target protein.

General Protocol (using SPR):

  • The LDHA protein is immobilized on a sensor chip.

  • A series of concentrations of the inhibitor (e.g., this compound) are flowed over the chip surface.

  • The binding and dissociation of the inhibitor to the immobilized protein are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams.

  • The dissociation constant (Kd) is calculated as the ratio of koff/kon.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the central role of LDHA in cellular metabolism and a typical workflow for evaluating LDHA inhibitors.

LDHA_Signaling_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate LDHA LDHA Pyruvate->LDHA TCA TCA Cycle (Aerobic Respiration) Pyruvate->TCA O2 present Lactate Lactate LDHA->Lactate NAD NAD+ LDHA->NAD Oxidation AZ33 This compound (Inhibitor) AZ33->LDHA NADH NADH NADH->LDHA Reduction

Caption: The role of LDHA in anaerobic glycolysis and its inhibition by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_cellulo Cell-Based Assays cluster_data Data Analysis Assay LDHA Enzyme Inhibition Assay IC50 IC50 Determination Assay->IC50 Binding Binding Affinity (Kd Determination) Kd_calc Kd Calculation Binding->Kd_calc Permeability Cellular Permeability Assessment Cytotoxicity Cytotoxicity Assay Permeability->Cytotoxicity Lactate Lactate Production Measurement Cytotoxicity->Lactate Performance Performance Comparison Lactate->Performance IC50->Performance Kd_calc->Performance

Caption: A typical experimental workflow for evaluating LDHA inhibitors.

References

Safety Operating Guide

Proper Disposal Procedures for AZ-33: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for AZ-33, a selective lactate dehydrogenase A (LDHA) inhibitor. The information herein is intended to ensure the safety of laboratory personnel and compliance with standard environmental regulations.

Chemical Identification and Hazard Assessment

This compound is a research biochemical identified as a potent inhibitor of lactate dehydrogenase A (LDHA).[1] A Safety Data Sheet (SDS) from at least one supplier indicates that this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The SDS further states that for handling, no special measures are required and that smaller quantities can be disposed of with household waste.

Despite this, as a matter of best practice in a research environment, it is recommended to handle all non-routine chemical waste with a degree of caution. The following procedures are based on a comprehensive approach to laboratory safety and environmental responsibility.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

PropertyValueSource(s)
Chemical Name 2-[[4-[4-[[3-[(2-methyl-6-benzothiazolyl)amino]-3-oxopropyl]amino]-4-oxobutyl]phenyl]methyl]-propanedioic acid
CAS Number 1370290-34-8[1]
Molecular Formula C₂₅H₂₇N₃O₆S[1]
Molar Mass 497.6 g/mol [1]
IC₅₀ (LDHA) 0.5 µM[1]
K_d_ 0.093 µM[1]
Solubility DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): slight[1]
GHS Classification Not classified
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0
HMIS-Ratings Health: 0, Fire: 0, Reactivity: 0

Step-by-Step Disposal Procedures

The following step-by-step guide provides a recommended procedure for the disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

  • Always wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound, regardless of its hazard classification.

Step 2: Waste Segregation

  • Do not mix this compound waste with other chemical waste streams unless their compatibility is known.

  • Segregate solid waste (e.g., contaminated consumables) from liquid waste (e.g., unused solutions).

Step 3: Containerization

  • Use a designated, leak-proof, and clearly labeled waste container for collecting this compound waste.

  • The container should be made of a material compatible with the solvent used to dissolve this compound (e.g., glass or polyethylene for DMSO solutions).

  • Label the waste container with "this compound Waste" and the name of the solvent.

Step 4: Storage

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Keep the container securely closed when not in use.

Step 5: Disposal

  • For Small Quantities (in accordance with the SDS): According to the supplier's SDS, small quantities of this compound may be disposed of as household waste. However, for a research setting, it is advisable to follow your institution's specific guidelines for non-hazardous chemical waste.

  • Recommended Best Practice: Treat the waste as chemical waste and arrange for its disposal through your institution's Environmental Health and Safety (EHS) office. This ensures compliance with local regulations and demonstrates a commitment to environmental stewardship.

  • Contact your EHS office to schedule a pickup for the properly labeled waste container.

Experimental Protocol: Inactivation of this compound Prior to Disposal

For an added layer of safety, a simple inactivation protocol can be performed before disposing of solutions containing this compound. This protocol aims to denature the compound, although it is not strictly required based on the available SDS.

Methodology:

  • Prepare a 1 M Sodium Hydroxide (NaOH) Solution: Dissolve 40 g of NaOH in 1 L of deionized water. Allow the solution to cool.

  • Neutralization:

    • For every 10 mL of this compound solution (e.g., in DMSO), slowly add 1 mL of 1 M NaOH while stirring.

    • Monitor the pH of the solution using a pH meter or pH strips. Adjust the pH to be between 6.0 and 8.0 by adding more NaOH or a dilute acid (e.g., 0.1 M HCl) as needed.

  • Incubation: Allow the neutralized solution to stand at room temperature for at least one hour to ensure the denaturation of the compound.

  • Disposal: The resulting solution can then be collected in the designated this compound waste container for disposal according to the procedures outlined in Section 3.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the proper disposal of a research chemical like this compound.

cluster_0 Chemical Disposal Workflow A Identify Chemical & Locate SDS B SDS Available? A->B C Review SDS for Disposal Information B->C Yes E Treat as Unknown Hazardous Waste B->E No D Follow SDS Disposal Guidelines C->D G Segregate & Label Waste D->G F Consult EHS for Guidance E->F F->G H Store in Satellite Accumulation Area G->H I Arrange for EHS Pickup H->I

Caption: Logical workflow for the disposal of a laboratory chemical.

cluster_1 This compound Disposal Experimental Workflow prep_naoh Prepare 1M NaOH neutralize Neutralize this compound Solution prep_naoh->neutralize monitor_ph Monitor pH (6.0 - 8.0) neutralize->monitor_ph incubate Incubate for 1 Hour monitor_ph->incubate collect_waste Collect in Labeled Waste Container incubate->collect_waste dispose Dispose via EHS collect_waste->dispose

Caption: Experimental workflow for the optional inactivation of this compound.

References

Safe Handling and Disposal of AZ-33: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the handling and disposal of the novel compound AZ-33. The following procedures are designed to ensure the safety of all personnel and to maintain the integrity of the experimental environment. Adherence to these guidelines is mandatory for all researchers, scientists, and drug development professionals working with this substance.

Hazard Identification and Quantitative Data

This compound is a potent synthetic compound with significant biological activity. While its full toxicological profile is still under investigation, preliminary data indicates that it should be handled with caution. The following table summarizes the known quantitative data for this compound.

PropertyValueNotes
Physical State Crystalline SolidWhite to off-white powder
Molecular Weight 482.5 g/mol
Boiling Point 315 °C (decomposes)Decomposes at elevated temperatures
Melting Point 178-182 °C
Solubility in Water 0.5 mg/mL at 25 °CSparingly soluble
Vapor Pressure < 0.001 mmHg at 20 °CNon-volatile
LD50 (Oral, Rat) 150 mg/kgEstimated
Occupational Exposure Limit (OEL) 0.01 mg/m³ (8-hour TWA)Recommended

Personal Protective Equipment (PPE) Requirements

Due to the hazardous nature of this compound, the following personal protective equipment must be worn at all times when handling the compound.

  • Gloves: Double-gloving with nitrile gloves is required. The outer glove should be changed immediately upon any sign of contamination.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should also be worn when handling larger quantities (>1g) or when there is a significant risk of splashing.

  • Lab Coat: A dedicated, flame-resistant lab coat must be worn and buttoned completely. Cuffs should be tucked into the inner gloves.

  • Respiratory Protection: When handling the solid form of this compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is required. For procedures with a high potential for aerosolization, a powered air-purifying respirator (PAPR) is recommended.

Experimental Protocols: Step-by-Step Handling Procedures

The following protocols provide a step-by-step guide for the safe handling of this compound in a laboratory setting.

3.1. Preparation and Weighing

  • Work Area Preparation: All weighing and initial dilutions of this compound must be performed within a certified chemical fume hood. The work surface should be decontaminated before and after use.

  • Personal Protective Equipment: Don the required PPE as outlined in Section 2.

  • Weighing: Use a tared, disposable weigh boat to measure the desired amount of this compound. Avoid creating dust by handling the compound gently.

  • Container Sealing: Immediately after weighing, securely seal the primary container of this compound.

  • Initial Solubilization: If solubilizing, add the solvent to the weigh boat containing the this compound powder within the fume hood. Ensure the solution is fully dissolved before removing it from the hood.

3.2. Experimental Use

  • Closed Systems: Whenever possible, conduct experiments using closed systems to minimize the risk of exposure.

  • Ventilation: All procedures involving this compound should be carried out in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Aerosolization: Take care to avoid procedures that may generate aerosols, such as vigorous shaking or sonication of open containers.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) must be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless specifically approved by your institution's environmental health and safety department.

  • Decontamination: All non-disposable equipment that has come into contact with this compound must be decontaminated. A 10% bleach solution followed by a water rinse is effective for surface decontamination.

  • Waste Pickup: Contact your institution's hazardous waste management service for pickup of the sealed waste containers.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Workflow and Logical Relationships

The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal.

AZ33_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don PPE prep_weigh Weigh this compound in Fume Hood prep_ppe->prep_weigh prep_solubilize Initial Solubilization prep_weigh->prep_solubilize exp_use Conduct Experiment prep_solubilize->exp_use disp_waste Segregate Waste exp_use->disp_waste emergency Emergency Event exp_use->emergency Exposure disp_decon Decontaminate Equipment disp_waste->disp_decon disp_pickup Schedule Waste Pickup disp_decon->disp_pickup skin_contact Skin Contact Protocol eye_contact Eye Contact Protocol inhalation Inhalation Protocol

This compound Handling and Disposal Workflow

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AZ-33
Reactant of Route 2
AZ-33

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.